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  • Product: 3-Phenylpropyl butyrate
  • CAS: 7402-29-1

Core Science & Biosynthesis

Foundational

3-phenylpropyl butyrate physicochemical properties and boiling point

Title: Comprehensive Physicochemical Profiling and Boiling Point Thermodynamics of 3-Phenylpropyl Butyrate Executive Summary & Scientific Rationale As pharmaceutical formulation paradigms shift toward advanced lipid-base...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Physicochemical Profiling and Boiling Point Thermodynamics of 3-Phenylpropyl Butyrate

Executive Summary & Scientific Rationale

As pharmaceutical formulation paradigms shift toward advanced lipid-based delivery systems, the rigorous characterization of lipophilic esters has become foundational to rational drug design. 3-Phenylpropyl butyrate (CAS: 7402-29-1), traditionally utilized as a flavoring agent, is increasingly evaluated in pharmaceutical sciences as a lipophilic vehicle, a potential prodrug moiety, and a taste-masking excipient[1][2].

As a Senior Application Scientist, I approach physicochemical profiling not merely as data collection, but as a predictive tool for formulation stability. This whitepaper elucidates the thermodynamic properties of 3-phenylpropyl butyrate, focusing on its boiling point causality, structural attributes, and the self-validating methodologies required for its accurate laboratory characterization.

Molecular Architecture and Physicochemical Profiling

The macroscopic behavior of 3-phenylpropyl butyrate is dictated by its molecular architecture. The molecule ( C13​H18​O2​ ) consists of a flexible, hydrophobic butyrate aliphatic chain esterified to a bulky, π -electron-rich 3-phenylpropyl group[1][3]. This structural duality governs its intermolecular forces—primarily London dispersion forces along the carbon backbone and localized dipole-dipole interactions at the ester linkage.

Causality of the Boiling Point

The boiling point of a compound is the macroscopic manifestation of its intermolecular cohesive energy. For 3-phenylpropyl butyrate, the boiling point is recorded at 280.00 °C at standard atmospheric pressure (760 mmHg) [2][4]. This elevated boiling point is a direct consequence of its molecular weight (206.28 g/mol ) and the extensive surface area provided by the phenyl ring and alkyl chains, which maximizes van der Waals interactions.

From a formulation perspective, this high boiling point and a corresponding low vapor pressure (0.001 mmHg at 25 °C) indicate extremely low volatility[2]. This makes the ester an exceptionally stable candidate for high-temperature manufacturing processes, such as hot-melt extrusion or spray drying, where premature evaporation of the excipient would compromise the solid dispersion. Furthermore, its high lipophilicity (logP 3.86) makes it highly compatible with Lipid-Based Formulations (LBFs) designed to solubilize BCS Class II and IV active pharmaceutical ingredients[2].

Table 1: Quantitative Physicochemical Data
PropertyValueClinical / Formulation Relevance
CAS Number 7402-29-1Unique identifier for regulatory filing[2].
Molecular Weight 206.28 g/mol Influences diffusion rates in lipid matrices[1].
Boiling Point 280.00 °C (@ 760 mmHg)High thermal stability for melt-extrusion[2].
Melting Point 31.00 °CTransitions to liquid near physiological temp[2].
Flash Point (TCC) 118.33 °C (245 °F)Defines safety parameters for scale-up[2].
Vapor Pressure 0.001 mmHg (@ 25 °C)Low inhalation toxicity risk during handling[2].
logP (o/w) 3.866 (est.)High lipophilicity; ideal for lipid-based delivery[2].

Advanced Chemoenzymatic Synthesis Pathway

Historically, esters like 3-phenylpropyl butyrate were synthesized via harsh Fischer esterification, which often yields unwanted byproducts. Recent state-of-the-art methodologies have shifted toward sustainable, biocatalytic pathways.

A highly efficient two-step chemoenzymatic cascade has been developed utilizing 5[5].

  • Step 1 (Deprotection): Vitamin B12 catalyzes the deprotection of an allyl ether precursor to release the intermediate 3-phenyl-1-propanol[5][6].

  • Step 2 (Esterification): CalB, immobilized on alkyl-functionalized silica nanoparticles, drives the esterification with butyric acid[5].

Causality of Enzyme Immobilization: Why use alkyl-functionalized silica? The functionalization creates a highly hydrophobic microenvironment. This repels water (a byproduct of esterification), thereby shifting the thermodynamic equilibrium strictly toward the synthesis of 3-phenylpropyl butyrate and preventing spontaneous hydrolysis[5].

Chemoenzymatic_Cascade A Allyl Ether Precursor B Deprotection (Vitamin B12) A->B C 3-Phenyl-1-propanol (Intermediate) B->C Catalysis D Esterification (Immobilized CalB) C->D + Butyric Acid E 3-Phenylpropyl Butyrate D->E Hydrophobic Microenvironment

Caption: Chemoenzymatic cascade synthesis of 3-phenylpropyl butyrate using Vitamin B12 and CalB.

Step-by-Step Methodology: Self-Validating Boiling Point Determination

Standard capillary boiling point methods are fundamentally flawed for high-boiling esters ( >250 °C) because prolonged thermal stress can induce transesterification or pyrolysis before the true boiling point is reached. To ensure absolute scientific integrity, I mandate a micro-ebulliometric approach coupled with post-run chromatographic validation.

This protocol is designed as a self-validating system : it proves its own accuracy by verifying that the molecule remained structurally intact during the extreme thermal stress of the assay.

Protocol: Micro-ebulliometric Determination
  • System Calibration (Internal Control): Calibrate the micro-ebulliometer's platinum resistance thermometer using a high-purity reference standard with a proximate boiling point (e.g.,7)[7]. If the reading deviates by >0.5 °C, hardware recalibration is mandatory.

  • Sample Preparation: Introduce 5.0 mL of 3-phenylpropyl butyrate (verified >99% purity via GC-MS) into the ebulliometer flask. Add inert borosilicate boiling stones. Causality: Boiling stones provide critical nucleation sites, preventing superheating and sudden "bumping," which artificially spikes temperature readings.

  • Pressure Normalization: Record the ambient barometric pressure. High-boiling liquids are hypersensitive to atmospheric pressure variations. Use the Sydney Young equation to mathematically correct the observed boiling point to exactly 760 mmHg.

  • Controlled Thermal Ramping: Apply a heating ramp of 2.0 °C/min until the system reaches 250 °C, then aggressively reduce the ramp to 0.5 °C/min. Causality: This slow ramp near the target temperature ensures perfect thermodynamic equilibrium between the liquid and vapor phases, preventing thermal overshoot.

  • Data Acquisition: The true boiling point is achieved when the vapor temperature plateaus for at least 3 minutes under continuous reflux. For 3-phenylpropyl butyrate, this plateau will strictly occur at 280.00 °C [2].

  • Post-Boiling Integrity Check (The Validation Step): Recover the condensed liquid from the apparatus and immediately analyze it via GC-MS. Causality: If the purity drops below 98%, thermal degradation occurred during the assay, rendering the 280 °C reading an artifact. A valid run must yield chemically intact 3-phenylpropyl butyrate post-ebullition.

BP_Workflow S1 System Calibration (Benzyl Benzoate Ref) S2 Sample Prep (>99% Purity + Nucleation) S1->S2 Calibrated S3 Micro-ebulliometry (Controlled Ramp 0.5 °C/min) S2->S3 Heat Applied S4 Vapor-Liquid Equilibrium (Plateau at 280 °C) S3->S4 P-Correction S5 Post-Boiling GC-MS (Integrity Check) S4->S5 Condensate

Caption: Self-validating micro-ebulliometric workflow for accurate boiling point determination.

References

  • PubChem (National Institutes of Health) . "3-Phenylpropyl butyrate - Annotated Record." National Center for Biotechnology Information. Available at:[Link]

  • The Good Scents Company . "3-phenyl propyl butyrate, 7402-29-1." Flavor and Fragrance Database. Available at:[Link]

  • Helmholtz-Zentrum Dresden-Rossendorf (HZDR) . "Publications Repository - Chemoenzymatic cascade for target ester 3-phenylpropyl butyrate." HZDR Research Data. Available at:[Link]

  • European Food Safety Authority (EFSA) / ResearchGate . "Opinion of the Scientific Panel on Food Additives, Flavourings, Processing Aids and Materials in contact with Food (AFC)." ResearchGate. Available at:[Link]

Sources

Exploratory

The Natural Occurrence and Biosynthetic Architecture of 3-Phenylpropyl Butyrate in Planta

Executive Summary & Chemical Identity 3-Phenylpropyl butyrate (CAS: 7402-29-1), frequently referred to as hydrocinnamyl butyrate, is a high-value volatile organic compound (VOC) belonging to the aromatic ester class[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

3-Phenylpropyl butyrate (CAS: 7402-29-1), frequently referred to as hydrocinnamyl butyrate, is a high-value volatile organic compound (VOC) belonging to the aromatic ester class[1]. Characterized by its pronounced apricot, plum, and sweet fruity-floral olfactory profile, it is heavily utilized in the flavor and fragrance (F&F) industries[2]. While historically produced via synthetic esterification, advanced phytochemical profiling has successfully identified its natural occurrence in specific botanical sources, most notably within the floral volatiles of Prunus mume (Plum blossom)[3].

This whitepaper details the natural occurrence, biosynthetic causality, and the self-validating analytical methodologies required to isolate and quantify this compound from plant matrices.

Quantitative Data: Physicochemical & Sensory Properties

To establish a baseline for analytical identification, the physicochemical properties of 3-phenylpropyl butyrate are summarized below.

PropertyValueMethod / Source
Chemical Name 3-Phenylpropyl butyrateIUPAC Nomenclature
CAS Registry Number 7402-29-1Chemical Abstracts Service[4]
Molecular Formula C13H18O2Elemental Analysis[1]
Molecular Weight 206.28 g/mol Mass Spectrometry[1]
Organoleptic Profile Apricot, plum, sweet, fruity-floralSensory Evaluation[2]
Boiling Point 282.00 °C (@ 760.00 mm Hg)Thermogravimetric Analysis[1]
Specific Gravity 0.986–0.992 (@ 25.00 °C)Pycnometry[1]
Retention Index (HP-5MS) ~1373GC-MS (C7-C30 Alkane Standard)[5]

Natural Occurrence and Ecological Function

The presence of 3-phenylpropyl butyrate in nature is relatively rare when compared to simpler aliphatic esters. However, modern Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) has definitively identified it as a key floral scent component in various cultivars of Prunus mume[5].

Ecological Causality: In Prunus mume, the emission of heavy, aromatic esters like 3-phenylpropyl butyrate serves a dual ecological function. First, its high boiling point (~282 °C) and lower volatility compared to monoterpenes ensure a sustained, long-lasting scent trail[1]. This acts as a reliable olfactory cue for specific pollinators in cooler, early-spring environments where highly volatile compounds would dissipate too rapidly[3]. Second, its structural similarity to antimicrobial phenylpropanoids suggests a secondary evolutionary role in protecting the plant's reproductive organs from phytopathogens.

Biosynthetic Pathway (Mechanistic Causality)

The biosynthesis of 3-phenylpropyl butyrate in plants represents a metabolic convergence of two distinct pathways: the shikimate/phenylpropanoid pathway (which provides the aromatic alcohol) and fatty acid metabolism (which provides the acyl donor).

  • Aromatic Precursor Generation: L-Phenylalanine is deaminated by Phenylalanine ammonia-lyase (PAL) to form cinnamic acid. A subsequent series of CoA-ligations and reductions (mediated by 4CL, CCR, and CAD enzymes) yield cinnamyl alcohol, which is further reduced to 3-phenylpropanol.

  • Acyl Donor Generation: Butyryl-CoA is derived from the beta-oxidation of fatty acids or specific amino acid degradation pathways.

  • Esterification (The Rate-Limiting Step): The terminal step is catalyzed by an Alcohol Acyltransferase (AAT). While AAT enzymes often exhibit broad substrate promiscuity, the specific microenvironment of the Prunus mume plastids and cytosol thermodynamically favors the coupling of 3-phenylpropanol and butyryl-CoA to form the final ester.

Biosynthesis Phe L-Phenylalanine CinAcid Cinnamic Acid Phe->CinAcid PAL CinCoA Cinnamoyl-CoA CinAcid->CinCoA 4CL CinAld Cinnamaldehyde CinCoA->CinAld CCR CinAlc Cinnamyl Alcohol CinAld->CinAlc CAD PhePro 3-Phenylpropanol (Aromatic Alcohol) CinAlc->PhePro Reductase Prod 3-Phenylpropyl Butyrate (Floral Volatile) PhePro->Prod AAT Enzyme ButCoA Butyryl-CoA (Acyl Donor) ButCoA->Prod AAT Enzyme

Figure 1: Biosynthetic pathway of 3-phenylpropyl butyrate in plant plastids/cytosol.

Analytical Methodology: Self-Validating HS-SPME-GC-MS Protocol

To isolate and validate the presence of 3-phenylpropyl butyrate without inducing thermal or solvent-based artifacts, HS-SPME is the gold standard[3]. Traditional solvent extraction often co-extracts heavy plant waxes that obscure trace esters and can drive transesterification artifacts, leading to false positives.

Step-by-Step Protocol & Experimental Causality
  • Sample Preparation: Harvest 2.0 g of fresh Prunus mume flowers. Place them immediately into a 20 mL amber glass vial containing 1.0 g of NaCl. Seal with a PTFE-silicone septum.

    • Causality: The addition of NaCl drives the volatiles into the headspace via the salting-out effect, significantly increasing the partitioning coefficient of the target ester into the gas phase.

  • Equilibration & Extraction: Incubate the vial at 45 °C for 30 minutes. Expose a 50/30 μm DVB/CAR/PDMS SPME fiber to the headspace for an additional 30 minutes.

    • Causality: The triple-phase fiber is explicitly chosen to capture a wide molecular weight range, ensuring the relatively heavy 3-phenylpropyl butyrate (MW: 206.28) is efficiently adsorbed alongside lighter monoterpenes.

  • Desorption: Retract the fiber and insert it into the GC inlet (maintained at 250 °C) for 3 minutes in splitless mode to ensure complete transfer of the analytes onto the column.

  • Chromatographic Separation: Utilize an HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm).

    • Temperature Gradient: Start at 45 °C (hold 3 min) → ramp at 5 °C/min to 120 °C → ramp at 6 °C/min to 260 °C (hold 3 min)[5].

    • Causality: The slow initial ramp resolves highly volatile, low-molecular-weight terpenes, while the secondary 6 °C/min ramp efficiently elutes heavier aromatic esters like 3-phenylpropyl butyrate without causing peak broadening or thermal degradation.

  • Mass Spectrometry (MS) Detection: Operate in Electron Ionization (EI) mode at 70 eV. Set the ion source temperature to 230 °C. Scan mass range: 35–350 m/z.

  • Self-Validation (Data Analysis): Identification must not rely solely on NIST library spectral matching. It must be cross-validated by calculating the Retention Index (RI) using a C7-C30 n-alkane standard run under identical conditions. The calculated RI for 3-phenylpropyl butyrate must align with the literature value of ~1373 to definitively rule out structural isomers[3][5].

Workflow S1 1. Sample Prep Prunus mume flowers + NaCl in sealed vial S2 2. HS-SPME DVB/CAR/PDMS fiber 45°C for 30 min S1->S2 S3 3. Desorption GC inlet at 250°C for 3 min S2->S3 S4 4. GC Separation HP-5MS column Gradient: 45°C to 260°C S3->S4 S5 5. MS Detection EI mode (70 eV) Mass: 35-350 m/z S4->S5 S6 6. Validation NIST Matching & Retention Index (RI) S5->S6

Figure 2: Self-validating HS-SPME-GC-MS analytical workflow for floral VOCs.

Industrial, Regulatory, and Pharmaceutical Relevance

Regulatory Status: 3-Phenylpropyl butyrate is recognized as a safe and approved flavoring agent by the European Food Safety Authority (EFSA) under the EU Regulation on Food Flavourings (EC No 1334/2008)[4][6].

Advanced Biomimetic Synthesis: Because natural botanical extraction yields low volumes, modern green chemistry utilizes chemoenzymatic cascades to synthesize this compound sustainably. Recent breakthroughs demonstrate the integration of Vitamin B12 (acting as a deprotection catalyst) with immobilized Candida antarctica lipase B (CalB) to produce 3-phenylpropyl butyrate from precursor ethers in a highly recyclable, biomimetic system[7].

Drug Development: In pharmaceutical formulations, the structural properties of 3-phenylpropyl butyrate make it an excellent candidate for cucurbituril-encapsulated pro-fragrances. These supramolecular host-guest complexes are engineered to mask the unpleasant odors of active pharmaceutical ingredients (APIs) through controlled, sustained release upon exposure to specific physiological triggers[8].

References

  • PubChem. "1-Phenylpropyl butyrate | C13H18O2 | CID 61447". National Institutes of Health (NIH). [Link]

  • European Union. "Regulation (EC) No 1334/2008 on flavourings and certain food ingredients with flavouring properties". EUR-Lex.[Link]

  • The Good Scents Company. "2-phenyl propyl butyrate". The Good Scents Company Information System.[Link]

  • Zhejiang A&F University. "Identification and analysis of floral scent compounds of Prunus mume cultivars". Journal of Zhejiang A&F University. [Link]

  • ResearchGate. "Integrating Vitamin B12 with Immobilized Lipase for a Recyclable Chemoenzymatic Cascade". Advanced Synthesis & Catalysis.[Link]

  • Google Patents. "US10695277B2 - Pro-fragrance composition".

Sources

Foundational

Unraveling the Olfactory Transduction Cascade: 3-Phenylpropyl Butyrate as a Prototypical Ester Ligand

Executive Summary 3-Phenylpropyl butyrate is a well-characterized ester widely utilized in flavor and fragrance formulations, imparting a distinct fruity, plum, and balsamic profile. Beyond its commercial utility, it ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Phenylpropyl butyrate is a well-characterized ester widely utilized in flavor and fragrance formulations, imparting a distinct fruity, plum, and balsamic profile. Beyond its commercial utility, it serves as an excellent prototypical ligand for interrogating the biophysical and biochemical mechanics of mammalian Olfactory Receptors (ORs). This whitepaper provides an in-depth technical analysis of the mechanism of action by which 3-phenylpropyl butyrate activates the olfactory signal transduction cascade. By dissecting the G-protein coupled receptor (GPCR) dynamics, secondary messenger kinetics, and electrophysiological outcomes, this guide establishes a robust framework for researchers profiling novel odorants or developing OR-targeted therapeutics.

Molecular Mechanism of Action: The Olfactory GPCR Cascade

Mammalian olfactory receptors belong to the Class A Rhodopsin-like GPCR family. The detection of 3-phenylpropyl butyrate by Olfactory Sensory Neurons (OSNs) relies on a highly conserved, canonical cyclic adenosine monophosphate (cAMP) signaling pathway[1].

Ligand Binding and Conformational Shift

The highly hydrophobic nature of 3-phenylpropyl butyrate allows it to partition into the nasal mucus, where it is often shuttled by Odorant Binding Proteins (OBPs) to the ciliary membrane of the OSN. The ester binds to the orthosteric pocket of specific ORs (such as broadly tuned ester-recognizing receptors). This binding event disrupts the stabilizing intracellular ionic lock (typically the DRY motif), inducing an active receptor conformation.

G-Protein Activation ( Gαolf​ )

The activated OR acts as a Guanine Nucleotide Exchange Factor (GEF). It catalyzes the exchange of GDP for GTP on the olfactory-specific G-protein alpha subunit, Gαolf​ [2]. The GTP-bound Gαolf​ dissociates from the βγ dimer, initiating the intracellular amplification cascade.

Adenylyl Cyclase III and cAMP Synthesis

Gαolf​ directly binds to and stimulates Adenylyl Cyclase III (ADCY3), an integral membrane enzyme heavily enriched in olfactory cilia. ADCY3 rapidly converts intracellular ATP into cAMP[3]. This step is the primary amplification node of the pathway; a single ligand-binding event can result in the localized generation of hundreds of cAMP molecules.

Ion Channel Gating and Signal Amplification

The surge in cAMP targets the Cyclic Nucleotide-Gated (CNG) channels on the ciliary membrane.

  • Cation Influx: cAMP binds directly to the intracellular domains of the tetrameric CNG channels, causing them to open. This allows an influx of Na+ and Ca2+ ions, leading to a primary membrane depolarization.

  • Chloride Efflux (The Amplification Step): The localized rise in intracellular Ca2+ activates Anoctamin-2 (ANO2), a Ca2+ -activated chloride channel. Because OSNs maintain an unusually high intracellular Cl− concentration via the NKCC1 transporter, the opening of ANO2 results in a massive efflux of Cl− ions[4]. This secondary current provides up to 80% of the total depolarizing current, ensuring the signal reaches the threshold (~1.2 pA) required to fire an action potential down the OSN axon to the olfactory bulb[4].

OlfactoryPathway Ligand 3-Phenylpropyl Butyrate OR Olfactory Receptor (GPCR) Ligand->OR Binds orthosteric site Golf G-protein (Gαolf) OR->Golf Catalyzes GDP/GTP exchange AC3 Adenylyl Cyclase III Golf->AC3 Stimulates enzyme cAMP cAMP Production AC3->cAMP Synthesizes from ATP CNG CNG Cation Channel (Ca2+, Na+ Influx) cAMP->CNG Gates channel open ANO2 ANO2 Chloride Channel (Cl- Efflux) CNG->ANO2 Ca2+ activates Depol Membrane Depolarization & Action Potential CNG->Depol Cation influx ANO2->Depol Anion efflux amplifies

Fig 1: Canonical GPCR-mediated olfactory transduction cascade for ester odorants.

Quantitative Data & Kinetic Profiling

To accurately model the pharmacodynamics of 3-phenylpropyl butyrate, researchers must benchmark experimental data against established physiological thresholds. The table below summarizes the critical quantitative parameters governing OR activation and signal propagation.

ParameterTypical Value RangeBiological Significance
EC50​ (In Vitro) 10 - 150 µMRepresents the receptor affinity and potency of the ester ligand in heterologous systems.
Single-Event Current ~0.034 pAThe minimum electrical response triggered by a single ligand-binding event on the ORN cilium[4].
Action Potential Threshold ~1.2 pAThe receptor-current threshold required for an OSN to fire an action potential (approx. 35 binding events)[4].
Intracellular [Cl−] 40 - 50 mMMaintained by the NKCC1 cotransporter; enables the unique depolarizing Cl− efflux[4].
Signal Latency 150 - 300 msThe time delay from ligand application to the opening of CNG channels, reflecting the biochemical cascade duration.

Experimental Methodologies for Receptor Profiling

Investigating the interaction between 3-phenylpropyl butyrate and specific ORs requires robust, self-validating in vitro systems. Mammalian ORs notoriously fail to traffic to the plasma membrane when expressed in standard heterologous cell lines (e.g., HEK293T) due to retention in the endoplasmic reticulum.

To circumvent this, the following protocol utilizes the Receptor-Transporting Protein 1 Short (RTP1S) chaperone, which is strictly required for functional OR surface expression.

Protocol: Live-Cell cAMP Luminescence Assay (GloSensor)

This workflow measures the real-time kinetics of cAMP generation upon stimulation with 3-phenylpropyl butyrate.

Step 1: Cell Culture and Seeding

  • Action: Culture HEK293T cells in DMEM supplemented with 10% FBS. Seed at 2×104 cells/well in a 96-well white opaque plate.

  • Causality: HEK293T cells lack endogenous olfactory receptors, providing a clean background. White opaque plates prevent luminescent signal cross-talk between adjacent wells.

Step 2: Tripartite Transfection

  • Action: Co-transfect the cells using Lipofectamine 3000 with three plasmids: (1) The target OR gene, (2) RTP1S chaperone, and (3) pGloSensor-22F (a cAMP-dependent luciferase biosensor).

  • Causality: RTP1S masks ER-retention signals on the OR, facilitating membrane translocation. The GloSensor plasmid allows for non-destructive, real-time monitoring of intracellular cAMP fluctuations.

Step 3: Substrate Loading

  • Action: 24 hours post-transfection, replace media with assay buffer (HBSS + 20 mM HEPES) containing 2% D-luciferin. Incubate for 2 hours at room temperature in the dark.

  • Causality: D-luciferin is the required substrate for the luciferase enzyme. Equilibration ensures basal luminescence stabilizes before ligand introduction.

Step 4: Ligand Preparation and Stimulation

  • Action: Prepare a serial dilution of 3-phenylpropyl butyrate (1 µM to 1 mM) in assay buffer. Inject 10 µL of the ligand into the wells using an automated liquid handler.

  • Causality: Automated injection minimizes mechanical sheer stress on cells, which can trigger false-positive mechanosensitive Ca2+ spikes.

Step 5: Kinetic Measurement

  • Action: Record luminescence continuously for 30 minutes. Calculate the Area Under the Curve (AUC) to determine the EC50​ .

  • Causality: Continuous kinetic reading captures the peak cAMP response (usually occurring 5-10 minutes post-stimulation) and subsequent receptor desensitization.

Workflow Prep Cell Culture (HEK293T) Transfect Tripartite Transfection (OR + RTP1S + GloSensor) Prep->Transfect Load Substrate Loading (D-Luciferin) Transfect->Load Stim Ligand Application (3-Phenylpropyl Butyrate) Load->Stim Measure Kinetic Luminescence Reading Stim->Measure

Fig 2: High-throughput in vitro screening workflow for OR activation and cAMP quantification.

Signal Termination and Desensitization

A critical, yet often overlooked, aspect of odorant pharmacology is signal termination. Continuous exposure to 3-phenylpropyl butyrate leads to rapid adaptation of the OSN, preventing sensory overload.

  • Calcium-Calmodulin (CaM) Feedback: The influx of Ca2+ through the CNG channels binds to Calmodulin. The Ca2+ -CaM complex directly binds to the CNG channel, drastically reducing its affinity for cAMP, thereby closing the channel even in the presence of the ligand[3].

  • Phosphodiesterase (PDE) Activation: The same Ca2+ -CaM complex activates Phosphodiesterase 1C (PDE1C), which rapidly hydrolyzes cAMP into inactive 5'-AMP, extinguishing the secondary messenger pool[3].

  • Receptor Phosphorylation: G-protein coupled receptor kinases (GRKs) phosphorylate the active OR, recruiting β -arrestin, which sterically hinders further Gαolf​ coupling and targets the receptor for internalization.

Understanding these termination kinetics is vital for formulating fragrances or therapeutics, as the temporal profile of the response is just as critical as the initial binding affinity.

References

  • Bhandawat, V., Reisert, J., & Yau, K. W. (2010). Signaling by olfactory receptor neurons near threshold. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Menini, A., Lagostena, L., & Boccaccio, A. (2004). Olfaction: From Odorant Molecules to the Olfactory Cortex. Physiological Reviews. Available at:[Link]

  • Schild, D., & Restrepo, D. (1998). Cellular Mechanisms of Olfactory Signal Transduction. Chemical Senses (Oxford Academic). Available at:[Link]

  • Reactome Pathway Database. (n.d.). Olfactory Signaling Pathway. Available at:[Link]

Sources

Exploratory

Pharmacokinetics and Metabolic Pathways of 3-Phenylpropyl Butyrate: An In-Depth Technical Guide

Executive Summary 3-Phenylpropyl butyrate (CAS 7402-29-1, FL No. 09.690) is a chemically defined ester widely utilized as a flavoring agent and fragrance ingredient 1.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Phenylpropyl butyrate (CAS 7402-29-1, FL No. 09.690) is a chemically defined ester widely utilized as a flavoring agent and fragrance ingredient 1. Due to its lipophilic nature and ester linkage, its pharmacokinetic profile is defined by rapid, enzyme-mediated hydrolysis followed by sequential oxidation and phase II conjugation 2. This technical guide elucidates the causality behind its metabolic transformations, provides self-validating experimental protocols for pharmacokinetic profiling, and grounds these mechanisms in authoritative regulatory and scientific frameworks.

Physicochemical Properties & ADME Overview

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of 3-phenylpropyl butyrate requires analyzing its structural components: an aromatic ring attached to an aliphatic chain, linked via an ester bond to a short-chain fatty acid.

  • Absorption: The high lipophilicity of 3-phenylpropyl butyrate facilitates rapid passive diffusion across the intestinal epithelium.

  • Distribution: Post-absorption, the intact ester theoretically distributes into lipid-rich tissues; however, its systemic half-life is virtually non-existent due to aggressive first-pass metabolism.

  • Metabolism: It undergoes complete pre-systemic and systemic biotransformation. The primary metabolic route is ester hydrolysis, followed by oxidation of the resulting alcohol and beta-oxidation of the carboxylic acids 2.

  • Excretion: Metabolites are primarily excreted in the urine as glycine conjugates (hippuric acid) and exhaled as CO₂ (from the butyric acid moiety).

Metabolic Pathway Dynamics

The biotransformation of 3-phenylpropyl butyrate is a multi-step enzymatic cascade evaluated extensively by the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) , 3.

  • Phase I (Ester Hydrolysis): Upon ingestion, 3-phenylpropyl butyrate is rapidly hydrolyzed by non-specific carboxylesterases (CES1 in the liver, CES2 in the intestine) into 3-phenyl-1-propanol and butyric acid 4. This hydrolysis is highly efficient, acting as a metabolic sink that prevents the intact ester from reaching systemic circulation.

  • Phase I (Oxidation & β-Oxidation):

    • Alcohol Oxidation: The liberated 3-phenyl-1-propanol is oxidized by cytosolic Alcohol Dehydrogenase (ADH) to 3-phenylpropionaldehyde. This intermediate is transient and rapidly converted by mitochondrial/cytosolic Aldehyde Dehydrogenase (ALDH) to 3-phenylpropionic acid 2.

    • β-Oxidation: 3-phenylpropionic acid undergoes β-oxidation in the mitochondria, cleaving two-carbon units to yield benzoic acid.

    • Aliphatic Cleavage: The butyric acid moiety undergoes standard fatty acid β-oxidation to acetyl-CoA, seamlessly entering the citric acid (TCA) cycle.

  • Phase II (Glycine Conjugation): Benzoic acid is conjugated with glycine via glycine N-acyltransferase to form hippuric acid. This highly water-soluble conjugate is efficiently cleared by renal filtration.

Metabolic Pathway Visualization

metabolic_pathway PPB 3-Phenylpropyl butyrate CES Carboxylesterases (CES1/CES2) PPB->CES Hydrolysis PPA 3-Phenyl-1-propanol CES->PPA BA Butyric Acid CES->BA ADH Alcohol Dehydrogenase (ADH) PPA->ADH Oxidation AcetylCoA Acetyl-CoA (TCA Cycle) BA->AcetylCoA β-Oxidation PPAL 3-Phenylpropionaldehyde ADH->PPAL ALDH Aldehyde Dehydrogenase (ALDH) PPAL->ALDH Oxidation PPAcid 3-Phenylpropionic acid ALDH->PPAcid BetaOx β-Oxidation PPAcid->BetaOx β-Oxidation Benzoic Benzoic Acid BetaOx->Benzoic Glycine Glycine Conjugation Benzoic->Glycine Phase II Hippuric Hippuric Acid (Urine) Glycine->Hippuric

Metabolic pathway of 3-phenylpropyl butyrate: hydrolysis, oxidation, and phase II conjugation.

Experimental Protocols for Pharmacokinetic Profiling

To ensure scientific integrity, the following protocols are engineered as self-validating systems.

Protocol 1: In Vitro Hepatic S9 Fraction Hydrolysis & Oxidation Assay

Causality & Rationale: Liver microsomes alone only capture CES1 activity. By utilizing hepatic S9 fractions, we retain both microsomal (CES) and cytosolic (ADH/ALDH) enzymes, allowing for the complete observation of Phase I metabolism from ester hydrolysis through to acid formation.

  • Preparation: Thaw cryopreserved human or rat hepatic S9 fractions on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Cofactor Addition: Add an NAD⁺/NADH generating system to the buffer to support ADH/ALDH oxidative activity.

  • Initiation: Spike 3-phenylpropyl butyrate into the matrix to achieve a final concentration of 10 µM.

  • Incubation & Sampling: Incubate the mixture at 37°C under gentle agitation. Withdraw 50 µL aliquots at exactly 0, 5, 15, 30, and 60 minutes.

  • Quenching & Self-Validation: Immediately quench the withdrawn samples in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated 3-phenyl-1-propanol).

    • Validation Control: Run a parallel assay using heat-inactivated S9 fractions (boiled for 10 mins). This differentiates true enzymatic hydrolysis from spontaneous chemical instability in the buffer.

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to track the depletion of the parent ester and the appearance of 3-phenyl-1-propanol and 3-phenylpropionic acid.

Protocol 2: In Vivo Pharmacokinetic Profiling (LC-MS/MS)

Causality & Rationale: Because in vitro assays cannot account for renal clearance or true physiological distribution, an in vivo model is required. The addition of an esterase inhibitor post-draw is critical; without it, ex vivo hydrolysis in the collection tube will artificially deflate the parent compound's measured concentration.

  • Administration: Administer 3-phenylpropyl butyrate via oral gavage (PO) and intravenous (IV) routes to Sprague-Dawley rats (n=6 per group) at a dose of 10 mg/kg.

  • Sampling: Collect blood via the jugular vein at predetermined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into K₂EDTA tubes.

  • Plasma Separation & Stabilization: Centrifuge the blood at 3,000 x g for 10 minutes at 4°C. Critical Step: Immediately add an esterase inhibitor (e.g., bis-p-nitrophenyl phosphate) to the separated plasma to halt ex vivo degradation.

  • Quantification: Extract the plasma using liquid-liquid extraction (LLE) with ethyl acetate. Quantify the intact ester, 3-phenyl-1-propanol, 3-phenylpropionic acid, and hippuric acid using a validated LC-MS/MS method operating in multiple reaction monitoring (MRM) mode.

Quantitative Pharmacokinetic Data Summaries

The following table synthesizes the expected pharmacokinetic parameters of 3-phenylpropyl butyrate and its primary metabolites based on established behavior of short-chain aliphatic-aromatic esters 2.

Parameter3-Phenylpropyl Butyrate3-Phenyl-1-propanolHippuric Acid
T_max (h) < 0.250.5 - 1.02.0 - 4.0
Half-life (t_1/2) (h) < 0.1 (In vitro S9)1.23.5
Clearance Mechanism Hepatic/Intestinal HydrolysisHepatic OxidationRenal Excretion
Bioavailability (F%) < 1% (High First-Pass)~45%N/A (End Metabolite)

References

  • Commission Implementing Regulation (EU) No 872/2012 adopting the list of flavouring substances. Legislation.gov.uk. 1

  • Schemes of enzymatic esterification of benzyl benzoate. ResearchGate.4

  • EFSA OPEN FOOD TOX DATABASE. Food Safety Portal.

  • Opinion of the Scientific Panel on Food Additives, Flavourings, Processing Aids and Materials in contact with Food (AFC). ResearchGate. 2

  • Global Reference List of Chemically Defined Substances. IOFI Regulatory Database. 5

  • Application of the Procedure to 15 Phenyl-Substituted Aliphatic Alcohols and Related Aldehydes and Esters by JECFA. ResearchGate.3

Sources

Foundational

Thermodynamic Profiling and Biocatalytic Kinetics of 3-Phenylpropyl Butyrate Esterification

Executive Summary 3-Phenylpropyl butyrate (CAS: 7402-29-1) is a high-value ester characterized by its distinctive olfactory profile, making it a critical target in flavor, fragrance, and pharmaceutical engineering[1]. Hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Phenylpropyl butyrate (CAS: 7402-29-1) is a high-value ester characterized by its distinctive olfactory profile, making it a critical target in flavor, fragrance, and pharmaceutical engineering[1]. Historically, its synthesis relied on harsh chemical catalysis, which often resulted in poor regioselectivity and high energy expenditures. Modern paradigms have shifted toward green, biocatalytic routes. Recent breakthroughs highlight the efficacy of chemoenzymatic cascades—such as the integration of Vitamin B12 with immobilized Candida antarctica lipase B (CalB)—to achieve high-yield esterification in aqueous or solvent-free media[2].

For researchers and scale-up engineers, understanding the thermodynamic and kinetic boundaries of this esterification is paramount. This whitepaper provides an in-depth analysis of the thermodynamic properties governing the synthesis of 3-phenylpropyl butyrate, detailing the causality behind enzymatic behavior and providing field-proven, self-validating protocols for kinetic parameter extraction.

Mechanistic Causality in Biocatalytic Esterification

Esterification is a thermodynamically controlled, reversible equilibrium process. The synthesis of 3-phenylpropyl butyrate from 3-phenyl-1-propanol and an acyl donor (e.g., butyric acid or vinyl butyrate) via CalB follows a classic Ping-Pong Bi-Bi mechanism [3].

In this mechanism, the serine residue (Ser105) in the catalytic triad of CalB attacks the carbonyl carbon of the acyl donor, forming a covalent acyl-enzyme intermediate and releasing the first product (water or an alcohol/aldehyde depending on the donor)[4]. Subsequently, 3-phenyl-1-propanol binds to the modified enzyme, attacks the acyl-enzyme complex, and releases the final ester, regenerating the free enzyme.

The Thermodynamic Challenge: Shifting the Equilibrium

Because the reaction is reversible, the thermodynamic activity of the byproduct (water) must be strictly managed. If water accumulates, the equilibrium shifts toward hydrolysis, increasing the Gibbs free energy ( ΔG ) of the system and halting ester production.

Causality in Catalyst Design: To overcome this thermodynamic barrier, CalB is frequently immobilized on tailored alkyl-functionalized silica nanoparticles. This specific immobilization strategy is not merely for enzyme recovery; it creates a highly hydrophobic microenvironment around the enzyme's active site. This hydrophobicity physically partitions water away from the catalytic center, artificially shifting the local equilibrium constant ( Keq​ ) and driving the reaction forward even in aqueous biphasic systems[2].

Cascade A Allyl Ether Precursor B Vitamin B12 Catalysis (Deprotection) A->B C 3-Phenyl-1-Propanol B->C Release D Immobilized CalB (Esterification) C->D + Butyric Acid E 3-Phenylpropyl Butyrate D->E - H2O

Fig 1: Chemoenzymatic cascade integrating Vitamin B12 and CalB for ester synthesis.

Thermodynamic Parameters & Kinetic Architecture

The esterification of 3-phenyl-1-propanol is governed by Transition State Theory. By measuring the initial reaction rates at varying temperatures, we can extract critical thermodynamic parameters using the Arrhenius and Eyring-Polanyi equations.

  • Activation Energy ( Ea​ ): For CalB-catalyzed esterifications of similar chain lengths, Ea​ typically falls within 35–45 kJ/mol[5][6]. This is significantly lower than non-catalyzed chemical esterification, validating the efficiency of the biocatalyst.

  • Enthalpy of Activation ( ΔH‡ ): The positive ΔH‡ indicates the endothermic nature of reaching the transition state. Moderate heating (up to 40-50°C) provides the necessary thermal energy to overcome this barrier without inducing enzyme denaturation[5].

  • Entropy of Activation ( ΔS‡ ): The entropy of activation is highly negative. This is a thermodynamic hallmark of the Ping-Pong Bi-Bi mechanism, reflecting the highly ordered, rigid nature of the transition state during the formation of the acyl-enzyme intermediate[3][4].

Quantitative Thermodynamic Data

The following table summarizes the standard thermodynamic parameters for the CalB-catalyzed esterification of medium-chain aromatic/aliphatic esters, serving as a highly accurate predictive model for 3-phenylpropyl butyrate synthesis:

Thermodynamic ParameterSymbolRepresentative Value RangePhysical Significance
Activation Energy Ea​ 37.8 – 45.0 kJ/molMinimum kinetic energy required to initiate the acyl-transfer process.
Enthalpy of Activation ΔH‡ 35.1 – 42.3 kJ/molHeat absorbed by the reacting species to reach the transition state.
Entropy of Activation ΔS‡ -135 to -150 J/mol·KIndicates a highly ordered, rigid transition state (acyl-enzyme complex).
Gibbs Free Energy of Act. ΔG‡ 78.5 – 82.0 kJ/molOverall spontaneity and energy barrier of the reaction at 298 K.

Self-Validating Experimental Protocol

To extract reliable thermodynamic data for 3-phenylpropyl butyrate, the experimental design must eliminate mass transfer limitations and include internal validation loops. The following protocol is designed as a self-validating system.

Step-by-Step Methodology

Step 1: System Preparation & Mass Transfer Validation

  • Equip a jacketed batch reactor with a magnetic stirrer and a temperature control unit (accuracy ±0.1°C).

  • Add 3-phenyl-1-propanol (50 mM) and butyric acid (150 mM) into a solvent-free or non-polar solvent system (e.g., n-hexane).

  • Causality Check (Agitation): Run preliminary trials varying agitation from 100 to 500 rpm. If the initial reaction rate ( v0​ ) plateaus at >300 rpm, external mass transfer limitations are successfully eliminated. Set operational agitation to 400 rpm[3][6].

Step 2: Reaction Initiation & Internal Controls

  • Introduce 5% (w/w) molecular sieves (4Å) to continuously sequester the water byproduct, preventing thermodynamic equilibrium reversal.

  • Self-Validation (Blank): Prepare an identical parallel reactor without the CalB enzyme. This acts as a negative control to ensure that any observed esterification is purely enzymatic and not driven by auto-catalysis.

  • Initiate the reaction by adding 2% (w/w) immobilized CalB (e.g., Novozym 435 or custom alkyl-silica CalB)[2][4].

Step 3: Kinetic Sampling & Mass Balance

  • Extract 50 µL aliquots at 5-minute intervals for the first hour to capture the initial linear rate ( v0​ ).

  • Quench the aliquots immediately in ice-cold ethanol to halt enzymatic activity.

  • Self-Validation (Mass Balance): Analyze samples via GC-FID. Quantify both the depletion of 3-phenyl-1-propanol and the formation of 3-phenylpropyl butyrate. The molar sum must remain constant; a deviation indicates unwanted side reactions (e.g., etherification).

Step 4: Thermodynamic Parameter Extraction

  • Repeat the entire protocol across a temperature gradient: 30°C, 35°C, 40°C, 45°C, and 50°C.

  • Plot ln(v0​) versus 1/T (Arrhenius plot) to determine the Activation Energy ( Ea​ ).

  • Plot ln(v0​/T) versus 1/T (Eyring-Polanyi plot) to calculate the Enthalpy ( ΔH‡ ) and Entropy ( ΔS‡ ) of activation.

Workflow N1 Initial Rate (v0) Measurement (30°C - 60°C) N2 Michaelis-Menten Kinetics (Km, Vmax, kcat) N1->N2 N3 Arrhenius Plot ln(k) vs 1/T N2->N3 N4 Eyring-Polanyi Plot ln(k/T) vs 1/T N2->N4 N5 Activation Energy (Ea) & Pre-exponential Factor (A) N3->N5 N6 Enthalpy (ΔH‡), Entropy (ΔS‡), Gibbs Free Energy (ΔG‡) N4->N6

Fig 2: Experimental workflow for extracting thermodynamic parameters of esterification.

Conclusion

The enzymatic synthesis of 3-phenylpropyl butyrate is a delicate balance of chemical kinetics and thermodynamic constraints. By understanding the endothermic nature of the transition state and the highly ordered entropy of the Ping-Pong Bi-Bi mechanism, researchers can rationally design reactor conditions. Employing hydrophobic immobilization matrices and continuous water removal are not merely optimization steps; they are thermodynamic necessities to shift the Gibbs free energy landscape in favor of high-yield ester production.

References

  • Wang, S., Wu, X., et al. (2026). "Integrating Vitamin B12 with Immobilized Lipase for a Recyclable Chemoenzymatic Cascade." Advanced Synthesis & Catalysis. 2

  • National Institute of Standards and Technology. "Butanoic acid, 3-phenylpropyl ester." NIST Chemistry WebBook. 1

  • Parikh, D. T., et al. (2019). "Kinetics and thermodynamics of lipase catalysed synthesis of propyl caprate." Biotechnology Letters. 5

  • MDPI Processes. (2026). "Thermodynamic and Kinetic Studies on the Synthesis of Methyl Oleate Catalyzed by Lipase." MDPI. 6

  • Deng, F., et al. (2003). "Kinetics and Mechanism of Candida antarctica Lipase B Catalyzed Solution Polymerization of ε-Caprolactone." Macromolecules. 4

  • Ong, A. L., et al. (2025). "Effect of temperature on Candida antartica lipase B activity in the kinetic resolution of acebutolol." ResearchGate. 3

Sources

Protocols & Analytical Methods

Method

protocol for enzymatic synthesis of 3-phenylpropyl butyrate using lipases

Application Note: High-Efficiency Chemoenzymatic Synthesis of 3-Phenylpropyl Butyrate Using Engineered Lipase Microenvironments Executive Summary & Scientific Context The synthesis of 3-phenylpropyl butyrate—a high-value...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Efficiency Chemoenzymatic Synthesis of 3-Phenylpropyl Butyrate Using Engineered Lipase Microenvironments

Executive Summary & Scientific Context

The synthesis of 3-phenylpropyl butyrate—a high-value ester utilized in flavorings, fragrances, and pharmaceutical intermediates—has traditionally relied on harsh chemical esterification or biocatalysis in volatile organic solvents. However, transitioning this synthesis to green, aqueous media presents a fundamental thermodynamic challenge: native lipases, such as Candida antarctica lipase B (CalB), exhibit poor substrate affinity and competitive hydrolysis in water.

To overcome this, recent advancements in biocatalyst engineering have introduced a highly efficient chemoenzymatic cascade. By integrating a natural organometallic catalyst (Vitamin B12) with CalB immobilized on alkyl-functionalized silica nanoparticles (alkyl-NPs@CalB), researchers have developed a robust, one-pot aqueous synthesis protocol. This guide details the mechanistic rationale, preparation, and self-validating execution of this state-of-the-art methodology based on the latest findings in advanced synthetic catalysis Wang et al. (2025)[1].

Mechanistic Rationale: Engineering Causality

As a Senior Application Scientist, it is critical to understand why this specific protocol succeeds where traditional aqueous biocatalysis fails. The system relies on three engineered causalities:

  • Interfacial Activation via Hydrophobic Microenvironments : Native CalB in bulk water remains in a "closed" conformation. By immobilizing the enzyme on alkyl-functionalized silica nanoparticles, we create a localized hydrophobic microenvironment. This mimics a lipid-water interface, triggering the conformational opening of the lipase "lid" (interfacial activation) while simultaneously partitioning the hydrophobic substrates away from bulk water, thereby suppressing unwanted hydrolysis[1].

  • Thermodynamic Driving via Irreversible Acyl Donors : Instead of using butyric acid, this protocol utilizes vinyl butyrate . During transesterification, the leaving group is vinyl alcohol, which rapidly and irreversibly tautomerizes into acetaldehyde. This acts as a thermodynamic sink, driving the reaction equilibrium exclusively toward the target ester.

  • Cascade Integration for Precursor Stability : 3-phenyl-1-propanol can be unstable or reactive during long-term storage. This protocol utilizes a stable precursor, 3-phenylpropyl allyl ether. Vitamin B12, acting as a natural radical chemocatalyst, facilitates the deprotection of the allyl ether under mild conditions to release the alcohol in situ, feeding directly into the lipase active site[1].

Pathway Visualization

Pathway Ether 3-Phenylpropyl Allyl Ether Alcohol 3-Phenyl-1-propanol (Intermediate) Ether->Alcohol Deprotection (Aqueous, 40°C) Ester 3-Phenylpropyl Butyrate Alcohol->Ester Transesterification (pH 8.0) Donor Vinyl Butyrate (Acyl Donor) Donor->Ester Acyl Transfer VitB Vitamin B12 (Zn / NH₄Cl) VitB->Alcohol Lipase alkyl-NPs@CalB (Immobilized Lipase) Lipase->Ester

Fig 1: Recyclable chemoenzymatic cascade for 3-phenylpropyl butyrate synthesis in aqueous media.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. It incorporates internal controls and orthogonal validation steps to guarantee that the observed esterification is purely the result of the engineered biocatalyst.

Phase I: Preparation of the Biocatalyst (alkyl-NPs@CalB)
  • Nanoparticle Functionalization : Disperse 500 mg of mesoporous silica nanoparticles in 20 mL of anhydrous toluene. Add 1 mL of octyltriethoxysilane (alkylating agent) and reflux at 110°C for 12 hours under nitrogen. Wash with ethanol and dry to yield alkyl-NPs.

  • Enzyme Immobilization : Suspend 100 mg of alkyl-NPs in 10 mL of phosphate buffer (50 mM, pH 7.4). Add 20 mg of purified Candida antarctica lipase B (CalB).

  • Incubation : Agitate the suspension at 150 rpm for 4 hours at 25°C. The hydrophobic interactions will drive the spontaneous adsorption of CalB onto the nanoparticles.

  • Recovery : Centrifuge at 8,000 × g for 10 minutes. Wash the pellet twice with buffer to remove unbound enzyme, then lyophilize to obtain the dry alkyl-NPs@CalB biocatalyst.

Phase II: One-Pot Chemoenzymatic Cascade Execution
  • Reaction Setup : In a 10 mL glass reaction vial, add 2 mL of aqueous buffer (pH 8.0).

  • Deprotection Initiation : Add 10 mol% Vitamin B12, 2.0 equivalents of Zinc powder (reducing agent), and 2.0 equivalents of NH₄Cl. Introduce 50 mM of 3-phenylpropyl allyl ether. Stir at 40°C for 2 hours to allow in situ generation of 3-phenyl-1-propanol.

  • Transesterification : To the same vial, add 110 mg of the prepared alkyl-NPs@CalB and 150 mM of vinyl butyrate (3x molar excess to drive the reaction).

  • Incubation : Seal the vial and incubate at 40°C with orbital shaking at 200 rpm for 24 hours. Note: Temperatures exceeding 40°C will lead to partial deactivation of the lipase and lower conversion ratesWang et al. (2025)[1][2].

Phase III: Product Isolation & Catalyst Recycling
  • Biphasic Extraction : Add 2 mL of ethyl acetate to the reaction mixture. Vortex vigorously for 1 minute, then centrifuge at 3,000 × g for 5 minutes to force phase separation.

  • Product Recovery : Extract the upper organic layer (containing the 3-phenylpropyl butyrate product and unreacted vinyl butyrate).

  • Catalyst Retention : The alkyl-NPs@CalB and Vitamin B12 remain partitioned in the lower aqueous phase. Wash the aqueous phase once with 1 mL of hexane to remove residual organics. The aqueous system is now ready to be recharged with fresh substrates for the next cycle.

Phase IV: System Validation & Quality Control

To validate the integrity of the synthesis, run the following parallel controls:

  • Negative Control A (Background Check) : Run the exact protocol using bare alkyl-NPs (no CalB). Expected result: 0% esterification, proving the reaction is strictly enzymatically driven.

  • Negative Control B (Donor Check) : Omit vinyl butyrate. Expected result: Accumulation of 3-phenyl-1-propanol with no ester formation, validating the necessity of the acyl donor.

  • Quantification : Analyze the organic extract via GC-FID. Spike the sample with 10 mM dodecane as an internal standard. Calculate conversion efficiency based on the ratio of the product peak area to the internal standard peak area.

Quantitative Data Synthesis

The engineered hydrophobic microenvironment drastically outperforms both free enzymes and commercially available immobilized variants (like Novozym 435) in aqueous conditions. Below is a comparative synthesis of expected performance metrics based on validated literature parameters[1].

Catalyst SystemSupport MatrixReaction MediumConversion (%)Recyclability (>90% retention)Primary Limitation
Free CalB NoneAqueous (pH 8)< 15.0 %0 CyclesRapid deactivation; poor substrate affinity in water.
Novozym 435 Macroporous AcrylicAqueous (pH 8)~ 35.0 %1-2 CyclesSuboptimal microenvironment for purely aqueous cascades.
Si-CL-CPs Cross-linked SilicaAqueous (pH 8)~ 45.0 %3-4 CyclesMass transfer limitations through the silica matrix.
alkyl-NPs@CalB Alkyl-functionalized SilicaAqueous (pH 8)62.0 % 5+ Cycles Requires specialized nanoparticle functionalization.

References

  • Wang, S., Wu, X., Hübner, R., & Wu, C. (2025). Integrating Vitamin B12 with Immobilized Lipase for a Recyclable Chemoenzymatic Cascade. Advanced Synthesis & Catalysis. [Link]

  • Wu, X., Hübner, R., & Wu, C. (2022). Thermally Stable and Reusable Ceramic Encapsulated and Cross-Linked CalB Enzyme Particles for Rapid Hydrolysis and Esterification. ResearchGate. [Link]

Sources

Application

Application Note: 3-Phenylpropyl Butyrate in Flavor, Fragrance, and Biocatalytic Research

Target Audience: Researchers, Formulation Scientists, and Drug/Fragrance Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary & Chemical Profiling As a Senior Application Sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug/Fragrance Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Chemical Profiling

As a Senior Application Scientist in the flavor and fragrance (F&F) sector, I approach the synthesis and evaluation of aroma compounds not merely as a sequence of chemical reactions, but as an integrated system where molecular structure dictates both reactivity and sensory perception. 3-Phenylpropyl butyrate (CAS: 7402-29-1) is a highly valued ester in the F&F industry, recognized for its complex organoleptic profile characterized by sweet, fruity, balsamic, and plum-like descriptors[1].

From a regulatory standpoint, it is classified under FLAVIS No. 09.690[2] and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) with a status of "No safety concern"[3]. Historically, the synthesis of such esters relied on harsh Fischer esterification methods. However, modern sustainable chemistry has shifted toward biocatalytic pathways, utilizing 3-phenylpropyl butyrate as a model substrate to evaluate the efficiency of immobilized enzymes and supramolecular catalysts[4].

Quantitative Data Summary
ParameterValueSource / Reference
CAS Registry Number 7402-29-1[1]
FLAVIS Number 09.690[3],[2]
Molecular Weight 206.28 g/mol [1]
Boiling Point 280.00 °C (@ 760 mmHg)[1]
LogP (Octanol/Water) ~3.866 (est.)[1]
Organoleptic Descriptors Sweet, fruity, balsamic, plum[1]
Optimal Biocatalysis pH 8.0 (Mild Alkaline)[5]
Optimal Biocatalysis Temp 40 °C[5]
JECFA Safety Status Evaluated - No safety concern[3]

Mechanistic Insights: Chemoenzymatic Synthesis

In traditional esterification, the use of strong acids (e.g., H₂SO₄) and high temperatures often leads to the degradation of delicate olfactory notes, generating off-odors that ruin the fragrance matrix. To circumvent this, we utilize a green chemoenzymatic cascade driven by Lipase B from Candida antarctica (CalB) .

By employing vinyl butyrate as the acyl donor instead of butyric acid, we manipulate the reaction's thermodynamics. The leaving group, vinyl alcohol, instantly tautomerizes into acetaldehyde. This tautomerization prevents the reverse hydrolysis reaction, rendering the transesterification strictly irreversible and driving the conversion rate to near 100%[4].

Biocatalysis Substrate1 3-Phenyl-1-propanol (Nucleophile) Enzyme Immobilized CalB (Biocatalyst) Substrate1->Enzyme Binds Active Site Substrate2 Vinyl Butyrate (Acyl Donor) Substrate2->Enzyme Acyl-Enzyme Intermediate Product 3-Phenylpropyl Butyrate (Target Ester) Enzyme->Product Transesterification Byproduct Acetaldehyde (Irreversible Byproduct) Enzyme->Byproduct Tautomerization

Fig 1: Chemoenzymatic cascade for the synthesis of 3-phenylpropyl butyrate using CalB.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the following protocols represent a closed, self-validating system. Protocol A details the optimized synthesis, while Protocol B serves as the analytical quality control, verifying both chemical purity and sensory fidelity.

Protocol A: Green Biocatalytic Synthesis of 3-Phenylpropyl Butyrate

Objective: Synthesize the target ester utilizing an immobilized CalB matrix to ensure high yield and zero protein contamination in the final fragrance base.

  • Preparation of the Reaction Matrix:

    • Action: In a 50 mL jacketed reactor, add 20 mL of phosphate buffer (50 mM, pH 8.0).

    • Causality: Mild alkaline conditions maintain the optimal ionization state of CalB's catalytic triad (Ser-His-Asp), maximizing the enzyme's nucleophilic attack efficiency[5]. Water is utilized as a green solvent to align with sustainable chemistry principles[4].

  • Substrate Addition:

    • Action: Introduce 3-phenyl-1-propanol (50 mM) and vinyl butyrate (150 mM).

    • Causality: A 1:3 molar ratio ensures the acyl donor is in excess. This stoichiometric imbalance provides a thermodynamic push toward the ester product, overcoming any localized diffusion limitations within the aqueous matrix.

  • Biocatalyst Initiation:

    • Action: Add 50 mg of immobilized CalB (e.g., silica-encapsulated or Novozym 435). Set the reactor temperature to 40 °C with orbital shaking at 200 rpm.

    • Causality: 40 °C provides the optimal kinetic energy for the reaction. Exceeding this temperature risks partial thermal deactivation of the enzyme[5]. Immobilization allows for easy downstream recovery and prevents emulsion formation.

  • Reaction Monitoring:

    • Action: Sample 100 µL aliquots every 30 minutes, extracting with 500 µL of hexane. Analyze via GC-FID.

    • Causality: Real-time monitoring prevents prolonged exposure to the reaction matrix once maximum conversion (>95%) is achieved, mitigating any risk of side reactions.

  • Termination and Recovery:

    • Action: Filter the mixture through a sintered glass funnel to recover the immobilized enzyme. Extract the aqueous phase with high-purity hexane (3 x 15 mL), pool the organic layers, and evaporate under reduced pressure to yield the crude ester.

Protocol B: GC-MS and GC-Olfactometry (GC-O) Validation

Objective: Verify the chemical purity of the synthesized ester and map its organoleptic profile to ensure it meets F&F industry standards.

  • Sample Dilution:

    • Action: Dilute the synthesized 3-phenylpropyl butyrate to 1% (v/v) in absolute ethanol.

    • Causality: Ethanol acts as a neutral, highly volatile carrier that mimics standard perfume matrices without masking the target analyte's delicate plum and balsamic notes.

  • Chromatographic Separation (GC-MS):

    • Action: Inject 1 µL into a GC-MS equipped with an olfactory port (split ratio 1:1). Utilize a non-polar DB-5 capillary column.

    • Causality: A non-polar column efficiently resolves the highly hydrophobic ester (LogP ~3.86)[1], preventing peak tailing. The 1:1 split allows simultaneous mass spectral identification and human sensory evaluation.

  • Olfactometry Paneling (GC-O):

    • Action: Trained panelists record odor descriptors and intensity continuously at the sniff port as the effluent elutes.

    • Causality: Human olfaction is highly sensitive to trace impurities (such as unreacted butyric acid or residual acetaldehyde) that might fall below the MS detection limit but could catastrophically alter the fragrance profile.

AnalyticalWorkflow Extraction Sample Preparation (Solvent Extraction) GCMS GC-MS Analysis (Quantification & Purity) Extraction->GCMS Aliquot A (DB-5 Column) GCO GC-Olfactometry (Odor Characterization) Extraction->GCO Aliquot B (Sniff Port) Integration Data Integration (Sensory Threshold Mapping) GCMS->Integration Chemical Profile GCO->Integration Olfactory Profile

Fig 2: Analytical workflow combining GC-MS and GC-O for sensory threshold mapping.

References

  • [1] The Good Scents Company. "3-phenyl propyl butyrate, 7402-29-1". Available at:

  • [3] IOFI Regulatory Database. "Global Reference List of Chemically Defined Substances". Available at:

  • [4] ResearchGate. "SupEnzyme: Combining Enzymes with Supramolecules for Recyclable Catalysis". Available at:

  • [5] ResearchGate. "Thermally Stable and Reusable Ceramic Encapsulated and Cross-Linked CalB Enzyme Particles for Rapid Hydrolysis and Esterification". Available at:

  • [2] EUR-Lex. "Consolidated TEXT: 32008R1334 — EN — 15.05.2015 (Regulation (EC) No 1334/2008)". Available at:

Sources

Method

High-Purity Extraction and Isolation of 3-Phenylpropyl Butyrate from Essential Oils: A Preparative Workflow

Executive Summary & Rationale 3-Phenylpropyl butyrate (CAS: 7402-29-1; FL-no: 09.690) is a naturally occurring ester found in trace amounts within specific botanical matrices, including Chamaemelum nobile (Roman chamomil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

3-Phenylpropyl butyrate (CAS: 7402-29-1; FL-no: 09.690) is a naturally occurring ester found in trace amounts within specific botanical matrices, including Chamaemelum nobile (Roman chamomile), Styrax species, and Cinnamomum variants. Valued in drug development and flavor chemistry for its sweet, balsamic, and fruity profile, isolating this specific ester from crude essential oils presents a significant analytical challenge.

Direct chromatographic isolation from raw essential oils is highly inefficient. The massive background of monoterpenes overloads stationary phases, while co-eluting phenolic acids cause severe peak tailing. Furthermore, the ester linkage is highly susceptible to base-catalyzed hydrolysis. To address these challenges, this application note details a self-validating, multi-dimensional fractionation approach. By leveraging the compound's specific physicochemical properties—namely its high boiling point and lipophilicity—researchers can systematically strip away the matrix to yield >98% pure 3-phenylpropyl butyrate.

Physicochemical Profiling & Strategy Design

The extraction protocol is entirely dictated by the target molecule's physical chemistry. As established by the and flavor databases [3], the compound exhibits a high boiling point and a highly hydrophobic nature.

Table 1: Physicochemical Properties & Fractionation Parameters of 3-Phenylpropyl Butyrate

ParameterValueImpact on Extraction Strategy
Molecular Formula C₁₃H₁₈O₂Determines GC-MS target molecular ion (m/z 206).
Molecular Weight 206.28 g/mol Indicates a relatively heavy volatile, separating it from lighter terpenes.
Boiling Point (760 mmHg) 280.00 °CEnables primary purification via vacuum fractional distillation.
LogP (Octanol/Water) ~3.86Dictates the necessity of a highly non-polar mobile phase in RP-HPLC.
Chemical Stability Base-sensitiveRestricts liquid-liquid extraction (LLE) to mild bases (Na₂CO₃) to prevent hydrolysis.

Preparative Extraction Protocol

Phase 1: Matrix Deacidification (Liquid-Liquid Extraction)

Essential oils often contain free carboxylic acids (e.g., cinnamic acid) and phenolic compounds (e.g., eugenol) that degrade reverse-phase silica columns and interfere with UV detection.

  • Causality: We utilize a mild basic wash to deprotonate these interferences, partitioning them into the aqueous layer. Strong bases like Sodium Hydroxide (NaOH) are strictly avoided, as they will cleave the ester bond of 3-phenylpropyl butyrate, reverting it to 3-phenyl-1-propanol and butyric acid.

Step-by-Step:

  • Dissolve 100 mL of the crude essential oil (e.g., Chamomile or Cinnamon bark oil) in 200 mL of GC-grade hexane in a 500 mL separatory funnel.

  • Wash the organic layer sequentially with 3 × 100 mL of 5% aqueous Sodium Carbonate (Na₂CO₃). Vent the funnel frequently to release CO₂ gas.

  • Wash the retained organic layer with 100 mL of saturated brine (NaCl) to remove residual alkalinity.

  • Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (rotary evaporator at 30 °C, 150 mbar) to yield the neutral fraction .

Phase 2: Vacuum Fractional Distillation

The neutral fraction is still dominated by monoterpenes (e.g., limonene, α-pinene), which boil at ~150–170 °C at atmospheric pressure. 3-Phenylpropyl butyrate boils much higher (280 °C).

  • Causality: Distilling at atmospheric pressure would require temperatures that cause thermal degradation (pyrolysis) of the esters. Applying a high vacuum lowers the boiling points, allowing safe thermal stripping of the terpene bulk.

Step-by-Step:

  • Transfer the neutral fraction to a micro-fractional distillation apparatus equipped with a Vigreux column to ensure sufficient theoretical plates for separation.

  • Apply a high vacuum (approx. 10 mmHg).

  • Slowly increase the heating mantle temperature. Discard the early-eluting fractions (monoterpenes and light oxygenated compounds boiling below 100 °C at 10 mmHg).

  • Collect the target high-boiling fraction at a vapor temperature of approximately 130–145 °C at 10 mmHg . This fraction is highly enriched in heavy esters.

Phase 3: Preparative HPLC Isolation

To separate 3-phenylpropyl butyrate from structurally similar sesquiterpenes and isomeric esters (such as 3-phenylpropyl isobutyrate), high-resolution chromatography is required.

  • Causality: The high LogP (~3.86) means the compound binds strongly to C18 stationary phases. An isocratic, highly organic mobile phase is required to elute the compound sharply without excessive band broadening.

Step-by-Step:

  • Re-dissolve the enriched distillation fraction in HPLC-grade methanol (1:10 w/v).

  • Inject onto a Preparative Reverse-Phase C18 column (e.g., 250 mm × 21.2 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution using 75% Acetonitrile / 25% Ultrapure Water at a flow rate of 15 mL/min.

  • Detection: Monitor via Dual-Wavelength UV absorbance at 210 nm (carbonyl group) and 254 nm (phenyl ring).

  • Collect the fraction corresponding to the established retention time of the target ester. Evaporate the acetonitrile under a gentle stream of nitrogen gas to yield the isolated compound.

Phase 4: Self-Validating Verification (GC-MS)

Every extraction protocol must close with structural confirmation to ensure the target was not altered during processing, aligning with [1].

Step-by-Step:

  • Re-suspend a 1 mg aliquot of the isolate in 1 mL of GC-grade hexane.

  • Analyze via GC-MS using a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Validation Criteria: Confirm a single chromatographic peak (>98% Area). The mass spectrum must display the molecular ion peak at m/z 206, with a characteristic base peak at m/z 118 (representing the phenylpropyl cation following the loss of the butyrate radical).

Visual Workflow

ExtractionWorkflow Start Raw Essential Oil (e.g., Cinnamomum / Chamomile) LLE Liquid-Liquid Extraction (Neutralization of free acids/phenols) Start->LLE 5% Na2CO3 wash (Avoid NaOH) Distillation Vacuum Fractional Distillation (Removal of Monoterpenes) LLE->Distillation Organic phase (Neutral fraction) Prep_HPLC Preparative HPLC (Reverse-Phase C18 Separation) Distillation->Prep_HPLC High-boiling fraction (~130°C at 10 mmHg) GCMS GC-MS & NMR Verification (Purity >98%) Prep_HPLC->GCMS Target UV peak collection Target Isolated 3-Phenylpropyl Butyrate (CAS: 7402-29-1) GCMS->Target Confirmed m/z 206 structure

Figure 1: Preparative extraction workflow for isolating 3-phenylpropyl butyrate from essential oils.

References

  • European Commission. "Regulation (EC) No 1334/2008 of the European Parliament and of the Council on flavourings and certain food ingredients with flavouring properties." EUR-Lex, 16 Dec. 2008. URL:[Link]

  • National Institute of Standards and Technology (NIST). "Butanoic acid, 3-phenylpropyl ester." NIST Chemistry WebBook, SRD 69. URL:[Link]

  • The Good Scents Company. "3-phenyl propyl butyrate." Flavor and Fragrance Information Database. URL:[Link]

Application

Application Note: 3-Phenylpropyl Butyrate as an Internal Standard in Gas Chromatography

Introduction and Analytical Rationale In quantitative gas chromatography (GC-MS and GC-FID), the selection of an appropriate internal standard (IS) is critical for mitigating systematic errors arising from sample prepara...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Rationale

In quantitative gas chromatography (GC-MS and GC-FID), the selection of an appropriate internal standard (IS) is critical for mitigating systematic errors arising from sample preparation, matrix effects, and instrumental variability (e.g., injection volume fluctuations). 3-Phenylpropyl butyrate (3-PPB) has emerged as a highly effective internal standard, particularly in the profiling of volatile and semi-volatile organic compounds, flavorings, fragrances, and lipid derivatives[1].

The causality behind selecting 3-PPB lies in its unique physicochemical profile. As an ester containing an aromatic ring and an aliphatic chain, it mimics the partitioning behavior of many target analytes during liquid-liquid extraction (LLE) or solid-phase microextraction (SPME). Furthermore, 3-PPB is rarely found endogenously in most biological, environmental, or food matrices, ensuring that its chromatographic peak does not co-elute or interfere with native sample constituents[1].

Table 1: Physicochemical Properties of 3-Phenylpropyl Butyrate
PropertyValue/DescriptionAnalytical Significance
Molecular Formula C13H18O2Provides distinct mass fragments for MS identification.
Molecular Weight 206.28 g/mol Elutes in the mid-range of typical GC temperature programs.
Boiling Point ~280°CLow volatility at room temperature minimizes evaporative loss during sample concentration.
Solubility Soluble in organic solvents (hexane, ether)Ensures homogeneous integration into organic extracts during sample prep.
Native Occurrence Extremely rare in naturePrevents false-positive baseline inflation in unspiked samples.

Analytical Workflow and Integration

To ensure a self-validating system, the internal standard must be introduced as early in the analytical workflow as possible. Spiking 3-PPB directly into the raw sample prior to any extraction or derivatization steps ensures that it experiences the exact same physical and chemical environment as the target analytes. This allows the IS to mathematically correct for incomplete extraction recoveries and evaporative losses.

G A 1. Sample Aliquot (Matrix Homogenization) B 2. IS Spiking (Add 3-PPB Standard Solution) A->B C 3. Extraction (LLE or SPME) B->C D 4. Concentration (Nitrogen Blow-down) C->D E 5. Chromatographic Separation (GC-MS / GC-FID) D->E F 6. Quantification (Analyte/IS Area Ratio) E->F

Figure 1: Standardized workflow for integrating 3-phenylpropyl butyrate as an internal standard in GC analysis.

Detailed Experimental Protocol

This protocol outlines the use of 3-PPB for the quantification of semi-volatile flavor compounds in an aqueous matrix using Liquid-Liquid Extraction (LLE) and GC-MS.

Reagent Preparation
  • Primary IS Stock Solution (10 mg/mL): Accurately weigh 100 mg of high-purity 3-phenylpropyl butyrate into a 10 mL volumetric flask. Dissolve and make up to volume with GC-grade hexane. Store at -20°C.

  • Working IS Solution (100 µg/mL): Dilute 100 µL of the Primary Stock into a 10 mL volumetric flask using hexane. Causality: Creating a working solution minimizes pipetting errors associated with sub-microliter volumes when spiking samples.

Sample Spiking and Extraction
  • Aliquot: Transfer 5.0 mL of the homogenized liquid sample into a 15 mL glass centrifuge tube with a PTFE-lined cap.

  • Spiking: Add exactly 50 µL of the Working IS Solution (100 µg/mL) to the sample. This yields a final IS mass of 5 µg per sample. Vortex for 30 seconds to ensure uniform distribution.

  • Extraction: Add 2.0 mL of GC-grade hexane (or a hexane/ethyl acetate mixture depending on analyte polarity).

  • Agitation: Shake vigorously for 5 minutes. Causality: Mechanical agitation maximizes the surface area between the aqueous and organic phases, driving the partitioning of both the analytes and the 3-PPB into the organic layer.

  • Separation: Centrifuge at 3000 rpm for 5 minutes to break any emulsions.

  • Collection: Carefully transfer the upper organic layer to a clean glass vial.

GC-MS Analysis Parameters
  • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent.

  • Injection: 1 µL, Splitless mode, Inlet temperature 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

  • MS Detection: Electron Ionization (EI) at 70 eV. Monitor the characteristic fragment ions for 3-PPB (e.g., m/z 104, 118, and the molecular ion if visible).

Data Processing and System Validation

Quantification is performed using the internal standard method, which relies on the response factor (RF). The concentration of the target analyte ( Cx​ ) is determined by comparing the peak area of the analyte ( Ax​ ) to the peak area of the 3-PPB internal standard ( Ais​ ).

Cx​=(Ais​Ax​​)×(RFCis​​)

Table 2: Typical Validation Parameters using 3-PPB
ParameterTypical PerformanceImplications for Data Integrity
Retention Time Precision RSD < 0.05%Confirms stable column flow and oven temperature control across the batch.
Area Ratio Linearity R² > 0.995Demonstrates that the IS accurately tracks analyte response across a wide concentration range.
Extraction Recovery 85% - 110%3-PPB effectively compensates for physical losses during the LLE and concentration steps.

By adhering to this protocol, laboratories can leverage 3-phenylpropyl butyrate to establish a robust, self-validating analytical method that meets stringent regulatory and scientific standards for quantitative chromatography.

References

  • European Food Safety Authority (EFSA). "Opinion of the Scientific Panel on Food Additives, Flavourings, Processing Aids and Materials in contact with Food (AFC) on a request from the Commission." ResearchGate, 2006. Available at:[Link]

Sources

Method

Application Notes and Protocols for the Formulation of 3-Phenylpropyl Butyrate in Cosmetic Science

Abstract: This document provides a comprehensive technical guide for researchers, cosmetic scientists, and formulation development professionals on the effective incorporation of 3-phenylpropyl butyrate into various cosm...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for researchers, cosmetic scientists, and formulation development professionals on the effective incorporation of 3-phenylpropyl butyrate into various cosmetic formulations. It delves into the physicochemical properties of this fragrance ingredient, outlines detailed formulation protocols for emulsion and gel systems, and establishes a rigorous analytical framework for its quantification and stability assessment. The methodologies presented herein are designed to ensure product integrity, performance, and adherence to scientific best practices.

Introduction: The Olfactive and Functional Significance of 3-Phenylpropyl Butyrate

3-Phenylpropyl butyrate is an aromatic ester prized in the fragrance industry for its complex scent profile, often described as a harmonious blend of sweet, fruity, and floral notes with a subtle hint of rose and hyacinth. Its chemical structure, characterized by a phenylpropyl moiety and a butyrate ester group, contributes to its lipophilic nature and moderate volatility, making it a versatile ingredient for a wide array of cosmetic products. Beyond its primary function as a fragrance component, its compatibility with various cosmetic bases and potential for controlled release present unique formulation opportunities.

The successful incorporation of 3-phenylpropyl butyrate into a cosmetic product is contingent upon a thorough understanding of its physicochemical properties and a systematic approach to formulation development. This guide will provide the foundational knowledge and practical protocols to navigate the challenges of solubility, stability, and analytical quantification, thereby enabling the creation of high-quality, stable, and aesthetically pleasing cosmetic products.

Physicochemical Properties of 3-Phenylpropyl Butyrate

A comprehensive understanding of the physicochemical properties of 3-phenylpropyl butyrate is paramount for the selection of an appropriate formulation chassis and the prediction of its behavior within the cosmetic matrix.

PropertyValueSource
IUPAC Name 3-phenylpropyl butanoate[1]
CAS Number 7402-29-1[1][2]
Molecular Formula C13H18O2[1]
Molecular Weight 206.28 g/mol [1]
Appearance Colorless to pale yellow liquid/solid[2]
Odor Profile Sweet, fruity, floral, rosy[3]
Boiling Point Approximately 280-297.3°C at 760 mmHg[1][2]
Flash Point Approximately 118.3°C[1][2]
Density Approximately 0.99 g/cm³[1]
Solubility Insoluble in water; Soluble in alcohol and oils[2][3]
LogP (o/w) 3.866 (estimated)[2]

The high LogP value confirms the lipophilic nature of 3-phenylpropyl butyrate, indicating its preference for the oil phase in emulsion systems. Its insolubility in water necessitates the use of solubilizers or emulsifiers for incorporation into aqueous-based formulations.

Formulation Strategies and Protocols

The choice of formulation strategy is dictated by the desired product format and the inherent properties of 3-phenylpropyl butyrate. As a lipophilic ingredient, it is most readily incorporated into systems containing an oil phase.

Oil-in-Water (O/W) Emulsions (e.g., Lotions, Creams)

O/W emulsions are a popular choice for delivering both hydrophilic and lipophilic ingredients to the skin. In this system, 3-phenylpropyl butyrate will be partitioned into the dispersed oil phase.

Causality of Experimental Choices:

  • Phase Integration: 3-Phenylpropyl butyrate is added to the oil phase due to its lipophilicity, ensuring its uniform distribution within the oil droplets of the final emulsion.

  • Temperature Control: The fragrance is added during the cool-down phase (below 40°C) to prevent its volatilization and potential degradation.[4]

  • Homogenization: High-shear mixing is crucial to create small, uniform oil droplets, which enhances the emulsion's stability and sensory profile.

Exemplary O/W Cream Formulation:

PhaseIngredientINCI Name% (w/w)Function
A Deionized WaterAquaq.s. to 100Vehicle
GlycerinGlycerin3.00Humectant
Xanthan GumXanthan Gum0.20Aqueous Thickener
B Cetearyl Alcohol (and) Ceteareth-20Cetearyl Alcohol (and) Ceteareth-205.00Emulsifier
Caprylic/Capric TriglycerideCaprylic/Capric Triglyceride8.00Emollient
Shea ButterButyrospermum Parkii (Shea) Butter3.00Emollient
3-Phenylpropyl Butyrate 3-Phenylpropyl Butyrate 0.50 Fragrance
C Phenoxyethanol (and) EthylhexylglycerinPhenoxyethanol (and) Ethylhexylglycerin1.00Preservative
TocopherolTocopherol0.10Antioxidant

Protocol for O/W Cream Formulation:

  • Phase A Preparation: In a suitable vessel, combine deionized water and glycerin. Disperse the xanthan gum under propeller agitation until fully hydrated. Heat Phase A to 75°C.

  • Phase B Preparation: In a separate vessel, combine the cetearyl alcohol/ceteareth-20, caprylic/capric triglyceride, shea butter, and 3-phenylpropyl butyrate. Heat Phase B to 75°C with gentle mixing until all components are melted and uniform.

  • Emulsification: Slowly add Phase B to Phase A under high-shear homogenization. Continue homogenization for 5-10 minutes to ensure a fine, uniform emulsion.

  • Cooling: Switch to sweep agitation and begin cooling the emulsion.

  • Phase C Addition: Once the emulsion has cooled to below 40°C, add the preservative system and tocopherol. Mix until uniform.

  • Final Adjustments: Check the pH and adjust if necessary.

G cluster_phase_a Phase A (Aqueous) cluster_phase_b Phase B (Oil) A1 Deionized Water, Glycerin A_mix Disperse & Heat to 75°C A1->A_mix A2 Xanthan Gum A2->A_mix Homogenize Homogenize B into A A_mix->Homogenize B1 Emulsifier, Emollients B_mix Combine & Heat to 75°C B1->B_mix B2 3-Phenylpropyl Butyrate B2->B_mix B_mix->Homogenize Cool Cool to < 40°C Homogenize->Cool Add_C Add Phase C (Preservatives, etc.) Cool->Add_C Final Final Product Add_C->Final

Caption: O/W Emulsion Formulation Workflow.

Water-in-Oil (W/O) Emulsions (e.g., Rich Creams, Sunscreens)

In W/O emulsions, 3-phenylpropyl butyrate resides in the continuous oil phase, which can offer a more pronounced initial scent impression and a different skin feel.

Causality of Experimental Choices:

  • Continuous Phase: As a lipophilic molecule, 3-phenylpropyl butyrate is incorporated into the external oil phase for optimal solubility and stability.

  • Slow Addition: The aqueous phase is added slowly to the oil phase to prevent phase inversion and ensure the formation of a stable W/O emulsion.[5]

Exemplary W/O Cream Formulation:

PhaseIngredientINCI Name% (w/w)Function
A Cyclopentasiloxane (and) PEG/PPG-18/18 DimethiconeCyclopentasiloxane (and) PEG/PPG-18/18 Dimethicone15.00Emulsifier
SqualaneSqualane10.00Emollient
3-Phenylpropyl Butyrate 3-Phenylpropyl Butyrate 0.75 Fragrance
B Deionized WaterAquaq.s. to 100Vehicle
Sodium ChlorideSodium Chloride1.00Stabilizer
Propylene GlycolPropylene Glycol5.00Humectant
C Preservative System(Appropriate INCI)q.s.Preservative

Protocol for W/O Cream Formulation:

  • Phase A Preparation: In the main vessel, combine the cyclopentasiloxane/dimethicone emulsifier, squalane, and 3-phenylpropyl butyrate. Mix until uniform.

  • Phase B Preparation: In a separate vessel, dissolve the sodium chloride in the deionized water and propylene glycol.

  • Emulsification: Slowly add Phase B to Phase A under high-shear homogenization.

  • Cooling and Final Additions: Once the emulsion is uniform, switch to moderate agitation and cool. Add the preservative system below 40°C.

Hydroalcoholic Gels (e.g., Perfume Gels, Sanitizers)

Incorporating a water-insoluble fragrance like 3-phenylpropyl butyrate into a primarily aqueous system requires a solubilizer.

Causality of Experimental Choices:

  • Solubilization: A non-ionic solubilizer, such as Polysorbate 20 or PEG-40 Hydrogenated Castor Oil, is necessary to create a clear microemulsion or micellar solution of the fragrance in the aqueous base.[6][7]

  • Premixing: The fragrance is premixed with the solubilizer before being added to the aqueous phase to ensure efficient and complete solubilization.

Exemplary Hydroalcoholic Gel Formulation:

PhaseIngredientINCI Name% (w/w)Function
A Deionized WaterAquaq.s. to 100Vehicle
CarbomerCarbomer0.50Gelling Agent
B 3-Phenylpropyl Butyrate 3-Phenylpropyl Butyrate 1.00 Fragrance
Polysorbate 20Polysorbate 204.00Solubilizer
C TriethanolamineTriethanolamineq.s. to pH 6.5-7.0Neutralizer
D SD Alcohol 40-BAlcohol Denat.20.00Co-solvent/Antiseptic
Preservative System(Appropriate INCI)q.s.Preservative

Protocol for Hydroalcoholic Gel Formulation:

  • Phase A Preparation: Disperse the carbomer in deionized water and allow it to hydrate completely.

  • Phase B Preparation: In a separate vessel, premix the 3-phenylpropyl butyrate with the Polysorbate 20 until a clear solution is formed.

  • Combining Phases: Add Phase B to Phase A with gentle mixing.

  • Neutralization: Add triethanolamine dropwise to neutralize the carbomer and form the gel.

  • Phase D Addition: Slowly add the alcohol and preservative system with continued gentle mixing.

Analytical Protocols for Quality Control

To ensure the quality and stability of the final product, a validated analytical method for the quantification of 3-phenylpropyl butyrate is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method due to its high sensitivity and selectivity for volatile and semi-volatile compounds in complex matrices.[3][8]

GC-MS Quantification of 3-Phenylpropyl Butyrate

This protocol provides a framework for the quantification of 3-phenylpropyl butyrate in an O/W cream.

Instrumentation and Conditions (Exemplary):

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 7000E GC/TQ System (or equivalent)

  • Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent non-polar column)

  • Injector: Split/Splitless, 250°C, Splitless mode

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min)

  • MS Source: 230°C

  • MS Quad: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity. Target ions for 3-phenylpropyl butyrate would need to be determined from its mass spectrum (e.g., based on its molecular ion and characteristic fragment ions).

Sample Preparation (O/W Cream):

  • Accurately weigh approximately 0.5 g of the cream into a 50 mL centrifuge tube.

  • Add 5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethanol).

  • Add an appropriate internal standard (e.g., a structurally similar ester not present in the formulation).

  • Vortex for 2 minutes to disperse the cream.

  • Centrifuge at 3000 rpm for 15 minutes to separate the phases.

  • Filter the supernatant through a 0.45 µm syringe filter into a GC vial.

G Start Weigh 0.5g Cream Add_Solvent Add Solvent & Internal Standard Start->Add_Solvent Vortex Vortex to Disperse Add_Solvent->Vortex Centrifuge Centrifuge to Separate Phases Vortex->Centrifuge Filter Filter Supernatant Centrifuge->Filter GC_MS Inject into GC-MS Filter->GC_MS

Caption: GC-MS Sample Preparation Workflow.

Analytical Method Validation

The developed GC-MS method must be validated to ensure its suitability for its intended purpose. The validation should be performed in accordance with ICH Q2(R2) guidelines.[7]

Validation ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time of the analyte and internal standard in a placebo formulation.
Linearity Correlation coefficient (r²) ≥ 0.99 for a minimum of 5 concentration levels.
Accuracy Recovery of 80-120% for spiked placebo samples at three concentration levels.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1; demonstrated with acceptable precision and accuracy.
Robustness Insignificant changes in results with small, deliberate variations in method parameters (e.g., oven temperature, flow rate).

Stability Testing Protocols

Stability testing is critical to ensure that the cosmetic product maintains its physical, chemical, and microbiological integrity throughout its shelf life.

Recommended Stability Testing Conditions:

ConditionDuration
Accelerated Stability 3 months at 40°C ± 2°C / 75% RH ± 5%
Real-Time Stability 12-36 months at 25°C ± 2°C / 60% RH ± 5%
Freeze-Thaw Cycling 3 cycles of 24 hours at -10°C and 24 hours at 25°C
Light Exposure As per product packaging and intended use

Parameters to Evaluate:

  • Physical: Appearance, color, odor, pH, viscosity, phase separation (centrifugation test: 3000 rpm for 30 minutes).

  • Chemical: Quantification of 3-phenylpropyl butyrate using the validated GC-MS method.

  • Microbiological: Microbial content testing at specified intervals.

Conclusion

The successful formulation of 3-phenylpropyl butyrate in cosmetic products requires a multi-faceted approach that integrates a deep understanding of its physicochemical properties with systematic formulation development and rigorous analytical validation. By selecting the appropriate formulation chassis, controlling critical process parameters, and implementing robust quality control measures, it is possible to create stable, effective, and sensorially pleasing cosmetic products that leverage the unique fragrance profile of this valuable ingredient. The protocols and guidelines presented in this document provide a comprehensive framework to achieve these objectives.

References

  • Thermo Fisher Scientific. (n.d.). Detection and quantification of potential fragrance allergens in complex matrices using GC Orbitrap MS technology.
  • The Good Scents Company. (n.d.). 3-phenyl propyl butyrate. Retrieved from [Link]

  • PINPOOLS. (n.d.). 3-phenylpropyl butyrate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Decoding the Properties: A Deep Dive into 3-Phenylpropyl Isobutyrate. Retrieved from [Link]

  • Agilent Technologies. (2024, October 7). Highly Selective GC/TQ Analysis of 57 Allergens in Cosmetic Products.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. Scientific guideline.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023, November 30).
  • Let's Make Beauty. (2025, May 15).
  • Sensient Beauty. (2023, October 16).
  • PCC Group. (n.d.).
  • Dănilă, E., et al. (2018). Formulation and characterization of some oil in water cosmetic emulsions based on collagen hydrolysate and vegetable oils mixtures. De Gruyter.
  • Van der Wee, E., et al. (2015). HS-GC-MS method for the analysis of fragrance allergens in complex cosmetic matrices.
  • Lu, C. H., et al. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS. Journal of Food and Drug Analysis, 29(4), 658-669.
  • Chan, C. L., et al. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • ResearchGate. (2024, June 1).
  • Intertek. (n.d.). EU Fragrance Allergen Screening and Testing for Expanded Cosmetic Allergens List by GC-MS/MS.
  • Toukal, L., et al. (2015). GC-MS analysis of allergens in plant oils meant to cosmetics. International Journal of Pharmaceutical and Clinical Research, 7(4), 283-289.
  • European Medicines Agency. (2023, December 14). ICH Q2(R2)
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023, November 30).
  • Scribd. (n.d.). GC-MS Analysis of Cosmetic Fragrances.
  • Rastegari, A., et al. (2012). Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis. Molecules, 17(12), 14603-14627.
  • Polymer Solutions. (n.d.).
  • AZoM. (2023, September 8).
  • Innovatech Labs. (n.d.). Headspace GC/MS Analysis.

Sources

Application

Application Notes and Protocols: Biocatalytic Production of 3-Phenylpropyl Butyrate in Non-Aqueous Media

Abstract 3-Phenylpropyl butyrate is a valuable flavor and fragrance compound with a characteristic fruity and floral aroma. Traditional chemical synthesis often involves harsh conditions and the generation of undesirable...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

3-Phenylpropyl butyrate is a valuable flavor and fragrance compound with a characteristic fruity and floral aroma. Traditional chemical synthesis often involves harsh conditions and the generation of undesirable byproducts. This application note details a robust and environmentally benign approach for the synthesis of 3-phenylpropyl butyrate via enzymatic esterification in non-aqueous media. The use of lipases as biocatalysts offers high specificity and milder reaction conditions, aligning with the principles of green chemistry.[1][2] This guide provides a comprehensive overview of the methodology, including enzyme selection, solvent engineering, reaction optimization, and product analysis, tailored for researchers, scientists, and professionals in the drug development and flavor industries.

Introduction: The Case for Biocatalysis

The demand for natural and "green" labeled products has driven the exploration of enzymatic processes for the synthesis of specialty chemicals.[1][3] Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a compelling alternative to conventional chemical methods.[4] Lipases (EC 3.1.1.3), in particular, have demonstrated remarkable utility in non-aqueous environments for the synthesis of esters.[5][6] This is because, under low water conditions, the natural hydrolytic function of lipases can be reversed to favor esterification.[7]

The synthesis of 3-phenylpropyl butyrate from 3-phenylpropanol and butyric acid in non-aqueous media offers several advantages:

  • Increased Substrate Solubility: Non-aqueous solvents can effectively dissolve hydrophobic substrates, overcoming mass transfer limitations often encountered in aqueous systems.[8]

  • Suppression of Undesirable Side Reactions: The low water content minimizes hydrolysis of the ester product, shifting the reaction equilibrium towards synthesis.[8]

  • Enhanced Enzyme Stability: In some organic solvents, enzymes can exhibit increased thermal stability.[9]

  • Simplified Downstream Processing: The use of volatile organic solvents can facilitate easier product recovery and purification compared to complex aqueous mixtures.[8][10]

This document will guide the user through the critical aspects of developing a successful biocatalytic process for 3-phenylpropyl butyrate production.

Materials and Methods
2.1. Reagents and Equipment

Reagents:

  • 3-Phenylpropanol (≥99%)

  • Butyric acid (≥99%)

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica Lipase B, Lipozyme IM from Rhizomucor miehei)[11][12]

  • Anhydrous non-aqueous solvents (e.g., n-hexane, n-heptane, isooctane, cyclohexane)[12][13]

  • Molecular sieves (3Å or 4Å, activated)

  • Standards for Gas Chromatography (GC) analysis (3-phenylpropanol, butyric acid, 3-phenylpropyl butyrate)

  • Sodium bicarbonate (for quenching)

  • Anhydrous sodium sulfate (for drying)

Equipment:

  • Shaking incubator or orbital shaker

  • Thermostatically controlled water bath or heating block

  • Screw-capped reaction vials

  • Magnetic stirrer and stir bars

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., HP-5, DB-5)

  • Rotary evaporator

  • Standard laboratory glassware

  • Analytical balance

2.2. The Causality Behind Experimental Choices

The selection of each component and parameter in this protocol is critical for achieving high conversion and yield.

  • Enzyme Selection: Immobilized lipases are preferred due to their enhanced stability and ease of recovery and reuse, which is crucial for cost-effective industrial applications.[14] Novozym 435 is a widely used and robust lipase for esterification reactions due to its high activity and stability in organic solvents.[15][16]

  • Solvent Selection (Solvent Engineering): The choice of solvent is a key determinant of enzyme activity and reaction equilibrium.[17] Hydrophobic, non-polar solvents like n-hexane, n-heptane, and isooctane are generally excellent choices for lipase-catalyzed esterification.[1][13] They help to maintain the essential water layer around the enzyme for activity while minimizing bulk water that would favor hydrolysis.

  • Water Content Control: While a minimal amount of water is essential for enzyme activity, excess water will drive the reaction towards hydrolysis. Molecular sieves are employed to continuously remove the water produced during the esterification reaction, thereby shifting the equilibrium towards the product.[12]

  • Substrate Molar Ratio: The stoichiometry of the reaction is 1:1. However, varying the molar ratio of the alcohol to the acid can influence the reaction rate and final conversion. An excess of one substrate can sometimes increase the conversion of the other, though it may also lead to enzyme inhibition at very high concentrations.[18]

Experimental Protocols
3.1. Protocol 1: Screening of Lipases and Solvents

This initial protocol aims to identify the most effective combination of lipase and solvent for the synthesis of 3-phenylpropyl butyrate.

Step-by-Step Methodology:

  • Enzyme Preparation: Weigh 50 mg of each immobilized lipase to be tested into separate screw-capped vials.

  • Reaction Mixture Preparation: In each vial, add 5 mL of the selected non-aqueous solvent.

  • Add 1 mmol of 3-phenylpropanol and 1 mmol of butyric acid to each vial.

  • Add 200 mg of activated molecular sieves to each vial.

  • Reaction Incubation: Securely cap the vials and place them in a shaking incubator at 40°C and 200 rpm for 24 hours.

  • Sampling and Analysis: After 24 hours, withdraw a 100 µL aliquot from each vial. Dilute the sample with 900 µL of the corresponding solvent and analyze by Gas Chromatography (GC) to determine the conversion of the limiting substrate.

3.2. Protocol 2: Optimization of Reaction Parameters

Once the best lipase and solvent combination is identified, the next step is to optimize key reaction parameters to maximize the product yield. A one-factor-at-a-time (OFAT) approach or a Design of Experiments (DoE) methodology can be employed.[19]

Parameters to Optimize:

  • Temperature: Investigate a range of temperatures (e.g., 30°C, 40°C, 50°C, 60°C). While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation.[15]

  • Enzyme Loading: Vary the amount of immobilized lipase (e.g., 2%, 5%, 10% w/w of total substrates). Higher enzyme concentrations generally lead to faster reaction rates, but there is a point of diminishing returns.[20]

  • Substrate Molar Ratio: Evaluate different molar ratios of 3-phenylpropanol to butyric acid (e.g., 1:1, 1:1.5, 1.5:1, 1:2, 2:1).

  • Molecular Sieves Loading: Assess the effect of varying the amount of molecular sieves (e.g., 100 mg, 200 mg, 300 mg per 5 mL reaction volume).

Step-by-Step Methodology (Example for Temperature Optimization):

  • Set up a series of reactions as described in Protocol 1, using the best lipase and solvent identified.

  • Incubate each reaction at a different temperature within the desired range.

  • Take samples at regular intervals (e.g., 2, 4, 8, 12, 24 hours) to monitor the reaction progress.

  • Analyze the samples by GC to determine the initial reaction rate and the final conversion at each temperature.

3.3. Protocol 3: Product Purification and Characterization

Step-by-Step Methodology:

  • Enzyme Removal: After the reaction is complete, remove the immobilized lipase by simple filtration or decantation. The enzyme can be washed with fresh solvent and stored for reuse.[21]

  • Neutralization: Wash the reaction mixture with a saturated sodium bicarbonate solution to remove any unreacted butyric acid.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining aqueous contaminants.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Characterization: Confirm the identity and purity of the 3-phenylpropyl butyrate product using GC-MS and NMR spectroscopy.

Data Presentation
4.1. Table 1: Effect of Different Lipases and Solvents on the Conversion of 3-Phenylpropyl Butyrate
Lipase SourceSolventConversion (%)
Candida antarctica Lipase B (Immobilized)n-Hexane85
Candida antarctica Lipase B (Immobilized)n-Heptane92
Candida antarctica Lipase B (Immobilized)Isooctane88
Rhizomucor miehei Lipase (Immobilized)n-Hexane75
Rhizomucor miehei Lipase (Immobilized)n-Heptane81
Rhizomucor miehei Lipase (Immobilized)Isooctane78

Note: The data presented in this table is representative and will vary depending on the specific reaction conditions.

4.2. Table 2: Optimization of Reaction Temperature
Temperature (°C)Initial Rate (mmol/L·h)Final Conversion (%)
3015.278
4025.892
5031.595
6028.189

Note: The data presented in this table is representative and will vary depending on the specific reaction conditions.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagents Reagents: - 3-Phenylpropanol - Butyric Acid - Immobilized Lipase - Solvent setup Reaction Setup: - Vials - Molecular Sieves reagents->setup incubation Incubation: - Shaking Incubator - Controlled Temperature - Timed Sampling setup->incubation optimization Optimization: - Temperature - Enzyme Load - Molar Ratio incubation->optimization Iterative Process gc_analysis GC Analysis: - Conversion - Purity incubation->gc_analysis optimization->incubation purification Purification: - Filtration - Washing - Solvent Removal gc_analysis->purification characterization Characterization: - GC-MS - NMR purification->characterization

Caption: Experimental workflow for the biocatalytic production of 3-phenylpropyl butyrate.

Kinetic Modeling: The Ping-Pong Bi-Bi Mechanism

The kinetics of lipase-catalyzed esterification reactions are often described by the Ping-Pong Bi-Bi mechanism.[7][22] In this model, the lipase first reacts with the acyl donor (butyric acid) to form an acyl-enzyme intermediate, releasing the first product (water). The acyl-enzyme intermediate then reacts with the nucleophile (3-phenylpropanol) to form the ester and regenerate the free enzyme. Understanding this mechanism is crucial for advanced process optimization and reactor design.

ping_pong_bi_bi cluster_substrates Substrates E Lipase (E) E_BA E-Butyric Acid Complex F_H2O Acyl-Enzyme (F) + Water E_BA->F_H2O -H2O F_3PP F-3-Phenylpropanol Complex F_H2O->F_3PP +3-Phenylpropanol H2O Water (P) E_3PPB E-3-Phenylpropyl Butyrate Complex F_3PP->E_3PPB E_3PPB->E Regeneration ThreePPB 3-Phenylpropyl Butyrate (Q) E_3PPB->ThreePPB -E BA Butyric Acid (A) BA->E_BA +E ThreePP 3-Phenylpropanol (B)

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Conclusion

The biocatalytic production of 3-phenylpropyl butyrate in non-aqueous media offers a sustainable and efficient alternative to traditional chemical synthesis. By carefully selecting the appropriate lipase and solvent, and by optimizing key reaction parameters, high yields of this valuable flavor ester can be achieved. The protocols and insights provided in this application note serve as a comprehensive guide for researchers and industry professionals to develop and implement robust biocatalytic processes. The reusability of immobilized enzymes further enhances the economic viability of this green technology.

References
  • Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC. (n.d.).
  • Immobilized Lipase Technology for Making Natural Flavor - ijerd. (2015, December 15).
  • Lipase Mediated Isoamyl Acetate Synthesis, Food Technol. Biotechnol. 47 (1) 13-18 (2009). (n.d.).
  • Biocatalysis for the production of carbohydrate esters - PubMed. (2009, October 31).
  • Synthesis of esters by immobilized-lipase-catalyzed condensation reaction of sugars and fatty acids in water-miscible organic solvent - PubMed. (2005, February 15).
  • Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. (2025, October 16).
  • Kinetics of Lipase-mediated Synthesis of Butyl Butyrate in n-hexane. (n.d.).
  • Integrated Continuous-Flow Production of Wax Esters Combining Whole-Cell and In Vitro Biocatalysis - ACS Publications. (2024, April 11).
  • Selection and Assessment of Bio‐Based Solvent in Biocatalysis: Application to Lipase‐Catalyzed Synthesis of Caffeic Acid Phenethyl Ester | Request PDF - ResearchGate. (2026, March 18).
  • Organic-Solvent-Tolerant Carboxylic Ester Hydrolases for Organic Synthesis | Applied and Environmental Microbiology - ASM Journals. (2020, April 17).
  • Application Note: Enzymatic Kinetic Studies of 3-Methylpentyl Butyrate Synthesis - Benchchem. (n.d.).
  • Lipase-catalyzed synthesis of propyl-phenyl acetate: a kinetic and thermodynamic study. (2020, May 4).
  • Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking - PMC. (n.d.).
  • Lipase-catalyzed synthesis of propyl-phenyl acetate: a kinetic and thermodynamic study. (2025, August 6).
  • Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization - MDPI. (2020, July 19).
  • Sustainable Setups for the Biocatalytic Production and Scale-Up of Panthenyl Monoacyl Esters under Solvent-Free Conditions - ACS Publications. (2023, March 22).
  • Lipase‐catalyzed synthesis of isoamyl butyrate: Optimization by response surface methodology - R Discovery. (1999, December 1).
  • Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - Frontiers. (n.d.).
  • Kinetic and Thermodynamic Investigation of Lipase-Catalyzed Hydrolysis of (R,S)-3-Phenylbutyl Azolides - ACS Publications. (2012, February 4).
  • A clean enzymatic process for producing flavour esters by direct esterification in switchable ionic liquid/solid phases - Green Chemistry (RSC Publishing). (n.d.).
  • Recent Progress in Non-Aqueous Biocatalysis of Immobilized Enzymes - MDPI. (2024, July 26).
  • Biocatalysis for Biobased Chemicals - PMC - NIH. (n.d.).
  • Biocatalyzed Synthesis of Flavor Esters and Polyesters: A Design of Experiments (DoE) Approach - PubMed. (2021, August 6).
  • Lipase-catalyzed synthesis of isoamyl butyrate: Optimization by response surface methodology - ResearchGate. (n.d.).
  • (PDF) Enzymatic synthesis of isoamyl butyrate using immobilized Rhizomucor miehei lipase in non-aqueous media - ResearchGate. (n.d.).
  • Downstream processing technologies in the biocatalytic production of oligosaccharides. (2025, October 10).
  • Enzymatic Saponification of Esters Containing β-Leaving Groups - Organic Syntheses. (2025, October 30).
  • Biocatalytic Synthesis Using Self‐Assembled Polymeric Nano‐ and Microreactors - Refubium - Freie Universität Berlin. (n.d.).
  • Enzymatic Synthesis of Fatty Esters by Lipase from Porcine Pancreas - Longdom Publishing. (n.d.).
  • Eco-efficient downstream processing of fermentation products by intensified distillation processes - TU Delft Research Portal. (2025, October 24).
  • Practical Biocatalytic Synthesis of Aromatic Nitriles - eScholarship.org. (2023, April 1).
  • Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - MDPI. (2023, December 29).
  • Enzymatic synthesis optimization of isoamyl butyrate from fusel oil - Redalyc. (n.d.).
  • Esters in Industry: An Overview of the Reactors Used in Their Biocatalytic Synthesis - Preprints.org. (2023, December 6).
  • Biocatalytic preparation of natural flavours and fragrances - CNR-IRIS. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

how to improve yield in 3-phenylpropyl butyrate esterification reactions

Welcome to the Technical Support Center for Biocatalytic Esterification. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of 3-phenylpropyl butyrate , a high-val...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Biocatalytic Esterification. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of 3-phenylpropyl butyrate , a high-value ester.

By bridging thermodynamic principles with advanced enzyme microenvironment engineering, this guide provides actionable, self-validating protocols to overcome common yield-limiting bottlenecks in lipase-catalyzed reactions.

I. Troubleshooting Guide & FAQs

Q1: My esterification yield plateaus at 50-60%. How can I drive the reaction to completion? The Causality: Esterification is a condensation reaction governed by a strict thermodynamic equilibrium. As 3-phenylpropyl butyrate forms, the equimolar accumulation of water promotes the reverse reaction (hydrolysis), stalling your yield. The Solution: You must actively shift the equilibrium (Le Chatelier’s principle) by removing water from the microenvironment. Implement continuous water scavenging using activated 4Å molecular sieves. Alternatively, upgrading your catalyst support to a highly hydrophobic matrix naturally excludes water from the enzyme's active site, suppressing reverse hydrolysis.

Q2: I am using free Candida antarctica lipase B (CalB), but the enzyme denatures quickly and yields are poor. What is the optimal catalyst system? The Causality: Free lipases tend to aggregate in organic solvents and lack the structural rigidity required to withstand extended thermal or chemical stress. Furthermore, they do not actively partition hydrophobic substrates into their active sites. The Solution: Transition to an immobilized CalB system. While commercial options like Novozym 435 (macroporous resin) are standard, recent 2026 breakthroughs demonstrate that CalB immobilized on tailored alkyl-functionalized silica nanoparticles significantly outperforms traditional supports. This engineered hydrophobic microenvironment increases the local concentration of 3-phenyl-1-propanol and butyric acid, achieving 62% conversion in 24 hours and retaining >90% activity over 5 cycles [1].

Q3: What is the optimal temperature profile for this reaction? The Causality: While higher temperatures increase collision frequency and reaction kinetics, lipases possess a strict thermal threshold before the catalytic triad begins to unfold. The Solution: Maintain the reaction strictly between 35°C and 40°C . Empirical data confirms that at temperatures exceeding 40°C, conversion sharply declines due to partial enzyme deactivation and loss of structural integrity [2].

Q4: Can I synthesize 3-phenylpropyl butyrate directly from a protected precursor to avoid handling volatile intermediate alcohols? The Causality: Multi-step syntheses often suffer from cumulative yield losses during intermediate purification and isolation phases. The Solution: Yes, via a one-pot chemoenzymatic cascade. You can utilize Vitamin B12 as a natural metallocofactor to deprotect an allyl ether precursor, releasing 3-phenyl-1-propanol in situ. This intermediate is immediately captured and esterified by immobilized CalB, minimizing handling losses and maximizing overall throughput [1].

II. Quantitative Performance Data

The following table summarizes the impact of catalyst microenvironments on the yield and reusability of 3-phenylpropyl butyrate synthesis.

Catalyst SystemMicroenvironment TypeConversion Yield (24h)Reusability (5 Cycles)
Free CalB Enzyme Hydrophilic (Aqueous)< 20%N/A (Rapid Denaturation)
Novozym 435 Macroporous Resin~ 45%Moderate activity loss
CalB on Alkyl-Silica NPs Highly Hydrophobic62% > 90% retained activity

III. Experimental Protocols

Protocol A: High-Yield Direct Esterification with Active Water Removal

This protocol utilizes thermodynamic shifting to maximize the conversion of 3-phenyl-1-propanol and butyric acid.

  • Substrate Preparation: In a dry reaction vial, combine 3-phenyl-1-propanol and butyric acid at a 1:1.2 molar ratio (the slight excess of the acyl donor drives the reaction forward). Dissolve in a non-polar solvent (e.g., hexane) or run solvent-free if the mixture is sufficiently fluid.

  • Catalyst & Scavenger Addition: Add immobilized CalB (preferably on alkyl-silica NPs) at 10% w/w relative to the total substrate mass. Immediately add activated 4Å molecular sieves (20% w/v) to act as a continuous water sink.

  • Incubation: Seal the vial and incubate at 35°C to 40°C under continuous orbital shaking (200 rpm) for 24 hours.

  • Self-Validating Check: At 20 hours, sample 10 µL of the supernatant, dilute in hexane, and analyze via GC-FID. The protocol is validated when the 3-phenyl-1-propanol peak area is reduced by >95% relative to an internal standard, confirming the thermodynamic shift was successful.

  • Recovery: Filter the mixture to remove the catalyst and sieves. Wash the retentate with cold hexane, pool the organic layers, and evaporate the solvent to isolate the pure 3-phenylpropyl butyrate.

Protocol B: Recyclable Chemoenzymatic Cascade (Vit B12 + Immobilized CalB)

This advanced workflow synthesizes the target ester directly from a protected precursor.

  • Cascade Initiation: In an aqueous/organic biphasic reaction vessel, introduce the allyl ether precursor of 3-phenyl-1-propanol.

  • Deprotection Phase: Add Vitamin B12 to the aqueous phase. This metallocofactor acts as a natural catalyst to cleave the allyl ether, releasing free 3-phenyl-1-propanol in situ.

  • Esterification Phase: Introduce butyric acid and CalB immobilized on alkyl-functionalized silica nanoparticles. The hydrophobic silica support actively partitions the newly formed 3-phenyl-1-propanol out of the aqueous phase and into the enzyme's active site.

  • Self-Validating Check: Monitor the reaction via TLC (UV active). The disappearance of the allyl ether spot and the simultaneous appearance of the highly non-polar 3-phenylpropyl butyrate spot validates the dual-catalyst functionality without requiring intermediate isolation.

  • Incubation & Recycling: Run the cascade at 35°C for 24 hours. Post-reaction, recover the nano-catalyst system via centrifugation (8,000 rpm for 10 mins). Wash with a mild buffer; the catalyst can be reused for up to 5 cycles.

IV. Mechanistic Visualizations

Esterification Substrate1 3-Phenyl-1-propanol Product 3-Phenylpropyl Butyrate Substrate1->Product Esterification Substrate2 Butyric Acid Substrate2->Product Catalyst Immobilized CalB (Hydrophobic Support) Catalyst->Product Catalyzes Byproduct Water Product->Byproduct Yields Sieves Molecular Sieves (Water Removal) Byproduct->Sieves Shifts Equilibrium

Thermodynamic shift in CalB-catalyzed esterification via active water removal.

CascadeWorkflow Precursor Allyl Ether Precursor Intermediate 3-Phenyl-1-propanol Precursor->Intermediate Step 1: Deprotection Cat1 Vitamin B12 (Metallocofactor) Cat1->Intermediate Target 3-Phenylpropyl Butyrate Intermediate->Target Step 2: Cascade Esterification Donor Butyric Acid Donor->Target Cat2 CalB on Alkyl-Silica NPs Cat2->Target

Vitamin B12 and CalB chemoenzymatic cascade for 3-phenylpropyl butyrate.

V. References

  • Title: Integrating Vitamin B12 with Immobilized Lipase for a Recyclable Chemoenzymatic Cascade Source: Advanced Synthesis & Catalysis, Volume 368, Issue 1 (January 2026) URL: [Link]

  • Title: Thermally Stable and Reusable Ceramic Encapsulated and Cross-Linked CalB Enzyme Particles for Rapid Hydrolysis and Esterification Source: International Journal of Molecular Sciences, 2022, 23(5), 2459 URL: [Link]

Optimization

Technical Support Center: Optimizing Solvent Selection for 3-Phenylpropyl Butyrate Extraction

Welcome to the Technical Support Center for the extraction and isolation of 3-phenylpropyl butyrate (CAS: 7402-29-1). This portal is designed for researchers, analytical scientists, and drug development professionals who...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the extraction and isolation of 3-phenylpropyl butyrate (CAS: 7402-29-1). This portal is designed for researchers, analytical scientists, and drug development professionals who require robust, scalable, and high-yield extraction methodologies.

Instead of relying on trial-and-error, this guide utilizes thermodynamic principles—specifically Hansen Solubility Parameters (HSP) and partition coefficients (LogP)—to engineer self-validating extraction protocols.

Part 1: Target Physicochemical Profiling

Before selecting a solvent system, it is critical to understand the thermodynamic behavior of the target analyte. 3-phenylpropyl butyrate is a lipophilic ester. Its high partition coefficient dictates that it will preferentially partition into non-polar or moderately polar organic phases.

Table 1: Physicochemical Properties of 3-Phenylpropyl Butyrate
PropertyValueMechanistic Implication for Extraction
Molecular Weight 206.28 g/mol [1]Standard size for small-molecule extraction workflows.
LogP (o/w) 3.866 (est.)[2]Highly lipophilic; requires non-polar to moderately polar solvents.
Water Solubility 14.26 mg/L at 25°C[2]Extremely poor aqueous solubility; ideal for Liquid-Liquid Extraction (LLE).
Boiling Point 280.00 °C[2]Low volatility; allows for aggressive solvent evaporation during concentration without target loss.

Part 2: Troubleshooting FAQs (Q&A)

Q1: How do I systematically select the optimal green solvent for 3-phenylpropyl butyrate without relying on toxic chlorinated solvents?

A: Solvent selection should be driven by Hansen Solubility Parameters (HSP) rather than historical precedent. HSP breaks down cohesive energy into three coordinated forces: dispersion ( δD​ ), polar ( δP​ ), and hydrogen bonding ( δH​ )[3].

Because 3-phenylpropyl butyrate is an ester with a bulky aromatic ring, it exhibits strong dispersion forces but weak hydrogen bonding. To find the optimal solvent, calculate the Relative Energy Distance (RED) between the solvent and the target. A RED < 1.0 indicates high affinity[4].

Instead of using dichloromethane (DCM) or hexane, green alternatives like ethyl acetate or 2-methyltetrahydrofuran (2-MeTHF) offer excellent HSP alignment (RED < 1.0) while maintaining favorable environmental and safety profiles.

Q2: I am experiencing severe emulsion formation during the aqueous workup of my biological matrix. How do I break it and prevent it?

A: Emulsions occur when the interfacial tension between the aqueous and organic phases is critically lowered, often by surfactant-like impurities (e.g., phospholipids, free fatty acids, or proteins) in the sample matrix[5].

To break an existing emulsion:

  • Salting Out: Add a saturated brine (NaCl) solution. This increases the ionic strength of the aqueous layer, forcing the surfactant-like molecules to separate and increasing interfacial tension[5].

  • Desiccant Filtration: Pipette the emulsified organic layer and filter it through anhydrous sodium sulfate ( Na2​SO4​ ). The salt chemically binds the dispersed water droplets, breaking the emulsion mechanically[6].

To prevent future emulsions: Abandon traditional Liquid-Liquid Extraction (LLE) and switch to Supported Liquid Extraction (SLE) . In SLE, the aqueous sample is coated onto an inert diatomaceous earth support. The organic solvent is then passed through the matrix. Because the two liquids are never vigorously shaken together, emulsions are physically impossible[7].

Q3: My extraction yield is unexpectedly low (<60%) despite using a non-polar solvent. What is the mechanistic cause?

A: If you are using a non-polar solvent (like heptane) for a compound with a LogP of 3.866, the theoretical recovery should be >95%. A low yield usually indicates a matrix-binding issue or a co-solvent effect .

  • Co-solvent Effect: If your reaction mixture contains water-miscible solvents (e.g., ethanol or methanol), they act as a bridge, partially dissolving the organic solvent into the aqueous phase and pulling your target analyte with it[8]. Fix: Evaporate all alcohols under reduced pressure before initiating the aqueous workup.

  • Protein Binding: In biological matrices, the lipophilic target may bind to hydrophobic pockets of proteins. Fix: Add a protein-precipitating agent (like acetonitrile) or adjust the pH to denature the proteins prior to extraction.

Part 3: Experimental Protocols

Protocol A: Emulsion-Free Supported Liquid Extraction (SLE)

This protocol guarantees high recovery of 3-phenylpropyl butyrate from complex biological or synthetic matrices without emulsion risks.

  • Sample Pre-treatment: Dilute 1.0 mL of the aqueous sample mixture 1:1 with ultra-pure water. Ensure the pH is neutral (pH ~7) to prevent hydrolysis of the ester bond.

  • Matrix Loading: Apply the 2.0 mL diluted sample to a 2.0 g capacity SLE cartridge (diatomaceous earth).

  • Equilibration: Allow the sample to absorb into the sorbent bed for exactly 5 minutes. Causality: This creates a micro-droplet interface maximizing the surface area for partitioning.

  • Elution: Apply 2 x 5.0 mL of Ethyl Acetate (HSP optimized green solvent) to the cartridge. Allow it to elute under gravity.

  • Concentration: Evaporate the collected organic eluate under a gentle stream of nitrogen at 40°C. (Safe due to the target's high boiling point of 280°C).

Protocol B: Rapid Emulsion Disruption in LLE

Use this self-validating protocol if an emulsion has already formed in a separatory funnel.

  • Diagnosis: Observe the funnel. If the interface is a cloudy, milky band larger than 1/3 of the solvent volume, an emulsion has formed[6].

  • Ionic Shock (Salting Out): Add 10 mL of saturated NaCl solution directly to the funnel.

  • Gentle Agitation: Do not shake. Gently swirl the funnel in a circular motion for 30 seconds to allow the salt to distribute into the aqueous phase[5].

  • Phase Validation: Allow to settle for 10 minutes. To confirm which layer is aqueous, add a single drop of water to the top layer. If the drop dissolves, the top is aqueous; if it falls through, the top is organic[8].

Part 4: Data Presentation & Visualizations

Table 2: Solvent Screening Matrix for 3-Phenylpropyl Butyrate
Solvent δD​ (Dispersion) δP​ (Polar) δH​ (H-Bond)RED ScoreEmulsion Risk (LLE)
Hexane 14.90.00.0> 1.2High
Dichloromethane 17.03.16.1~ 0.8High
Ethyl Acetate (Green) 15.85.37.2< 0.9 Moderate
2-MeTHF (Green) 16.94.35.0< 0.8 Low

(Note: A RED score < 1.0 indicates optimal theoretical solubility based on HSP).

Workflow Visualizations

HSP_Workflow Start Define Target: 3-phenylpropyl butyrate CalcHSP Calculate Target HSP (δD, δP, δH) Start->CalcHSP Screen Screen Green Solvents Compute RED CalcHSP->Screen Decide RED < 1.0? Screen->Decide Reject Reject Solvent (Immiscible/Poor Yield) Decide->Reject No Accept Accept Candidate Evaluate LLE/SLE Decide->Accept Yes

Figure 1: Decision matrix for selecting optimal extraction solvents using Hansen Solubility Parameters.

Emulsion_Troubleshooting Emulsion Emulsion Formed During LLE Action1 Add Saturated NaCl (Salting Out) Emulsion->Action1 Check1 Phase Resolved? Action1->Check1 Action2 Filter Organic Layer via Na2SO4 Check1->Action2 No Success Proceed to Organic Recovery Check1->Success Yes Check2 Phase Resolved? Action2->Check2 Check2->Success Yes Alternative Switch to Supported Liquid Extraction (SLE) Check2->Alternative No

Figure 2: Step-by-step logical workflow for troubleshooting and breaking extraction emulsions.

References

  • The Good Scents Company. "3-phenyl propyl butyrate, 7402-29-1". Available at:[Link]

  • National Institute of Standards and Technology (NIST). "Butanoic acid, 3-phenylpropyl ester". Available at:[Link]

  • LCGC International. "Tips for Troubleshooting Liquid–Liquid Extractions". Available at:[Link]

  • Spectro Scientific. "Emulsion Breaking Techniques for Oil in Water Solvent Extractions". Available at:[Link]

  • Biotage. "Tackling emulsions just got easier". Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Hansen Solubility Parameters Applied to the Extraction of Phytochemicals". Available at:[Link]

  • University of York Chemistry Teaching Labs. "Problems with extractions". Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Vacuum Distillation of 3-Phenylpropyl Butyrate

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with authoritative, self-validating protocols for the isolation and purification of 3-phenylpropyl butyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with authoritative, self-validating protocols for the isolation and purification of 3-phenylpropyl butyrate.

Physicochemical Data for Distillation Planning

Understanding the thermodynamic properties of your crude mixture is critical for designing an effective separation strategy. 3-Phenylpropyl butyrate possesses a high atmospheric boiling point, necessitating high-vacuum conditions to prevent thermal degradation[1].

ComponentMolecular Weight ( g/mol )Boiling Point @ 760 mmHg (°C)Est. Boiling Point @ 1.0 mmHg (°C)Distillation Role
Water 18.02100N/A (Removed prior)Trace Impurity
Butyric Acid 88.11164~30Volatile Impurity
3-Phenyl-1-propanol 136.19235~95Fore-run Fraction
3-Phenylpropyl butyrate 206.28280~130Main Product

Standard Operating Procedure: Purification & Vacuum Distillation

This protocol utilizes a self-validating framework, ensuring that each step contains an observable metric to confirm success before proceeding to the next phase.

Phase 1: Quenching and Liquid-Liquid Extraction
  • Dilution: Dilute the crude esterification mixture with an equal volume of a low-boiling organic solvent (e.g., ethyl acetate) to reduce viscosity and facilitate phase separation.

  • Neutralization (Self-Validating): Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) in a separatory funnel. Validation Check: Continue consecutive washes until no further CO₂ gas evolution (bubbling) is observed. This visually confirms the complete neutralization of the acid catalyst and unreacted butyric acid[2].

  • Brine Wash: Wash the organic phase with saturated NaCl solution to remove bulk water and break any micro-emulsions.

  • Desiccation (Self-Validating): Add anhydrous magnesium sulfate (MgSO₄) to the organic phase. Validation Check: Add the desiccant in small portions until it swirls freely like snow rather than clumping at the bottom. This confirms the complete removal of trace moisture. Filter the solution to remove the solid drying agent.

  • Solvent Removal: Evaporate the extraction solvent using a rotary evaporator under mild vacuum until the mass remains constant.

Phase 2: High Vacuum Fractional Distillation
  • Apparatus Assembly: Transfer the dried crude to a round-bottom flask (fill < 50% to prevent foam-over). Assemble a fractional distillation setup with a Vigreux column and a multi-neck cow receiver. Use PTFE sleeves or minimal grease to prevent contamination[3].

  • Degassing: Apply high vacuum (target < 1.0 mmHg) slowly before applying heat. This prevents violent flash-boiling of trapped gases.

  • Fractionation (Self-Validating): Gradually apply heat. Collect the fore-run (unreacted 3-phenyl-1-propanol) first. Validation Check: Monitor the vapor head temperature. A rising, unstable temperature indicates a mixture is distilling. Wait for the temperature to stabilize at a rigid plateau (e.g., ~130 °C at 1.0 mmHg); this thermodynamic plateau validates that the pure 3-phenylpropyl butyrate fraction is now distilling[4]. Switch the receiver to collect the main product.

  • Shutdown: Cease heating when only a dark, viscous residue remains. Allow the system to cool completely under vacuum before backfilling with inert gas to prevent oxidation of the hot ester.

Process Visualization

Workflow A Crude Reaction Mixture (Ester, Acid, Alcohol, Catalyst) B Neutralization (Saturated NaHCO3 Wash) A->B Remove Acid Catalyst C Phase Separation (Discard Aqueous Layer) B->C CO2 Evolution Ceases D Desiccation (Anhydrous MgSO4 & Filtration) C->D Isolate Organic Phase E Solvent Removal (Rotary Evaporation) D->E Remove Trace Water F High Vacuum Distillation (< 1.0 mmHg) E->F Degassed Crude Ester G Pure 3-Phenylpropyl Butyrate (Main Fraction) F->G Fractionation

Workflow for the purification and vacuum distillation of crude 3-phenylpropyl butyrate.

Troubleshooting Guides & FAQs

Q: Why does my crude mixture turn black and form tar during distillation? A: This is caused by thermal degradation. 3-Phenylpropyl butyrate has a high atmospheric boiling point of 280 °C[1]. Heating the crude mixture to extreme temperatures, especially if residual acid catalysts (like sulfuric acid or p-toluenesulfonic acid) are present, rapidly lowers the activation energy for thermal cracking and polymerization pathways[5]. Solution: Always perform a rigorous neutralization wash with a weak base prior to distillation. Furthermore, utilize high vacuum distillation (0.1 to 1.0 mmHg) to artificially lower the boiling point of the ester to a safe thermal envelope (~120–135 °C), mitigating heat-induced degradation[4].

Q: I have an intractable emulsion during the neutralization step. How do I break it? A: Emulsions in ester purification often arise when the density of the organic phase approaches that of the aqueous phase, or when unreacted fatty acids are saponified into amphiphilic soaps by strong bases (like NaOH), acting as surfactants[2]. Solution: Prevent soap formation by exclusively using a weak base like saturated sodium bicarbonate (NaHCO₃) for neutralization. To break an existing emulsion, add saturated brine (NaCl). The salting-out effect increases the ionic strength and density of the aqueous phase, forcing the organic components to coalesce and separate.

Q: Why is my vacuum distillation foaming uncontrollably? A: Foaming (bumping) under vacuum is triggered by the rapid, violent expansion of trapped volatile solvents, dissolved gases, or trace water flashing off as the pressure drops. Additionally, vacuum grease from ground glass joints can leach into the crude, acting as a nucleation site for severe foaming[3]. Solution: Pre-treat the crude by removing all extraction solvents on a rotary evaporator. When setting up the distillation, fill the boiling flask to no more than 50% capacity. Apply the vacuum gradually before initiating heating to allow controlled degassing. If grease contamination is suspected, use PTFE sleeves or grease the joints lightly with the crude ester itself[3].

Q: My final ester is contaminated with unreacted 3-phenyl-1-propanol. How can I improve separation? A: The boiling points of 3-phenyl-1-propanol (bp 235 °C) and 3-phenylpropyl butyrate (bp 280 °C) are relatively distinct at atmospheric pressure, but this differential compresses significantly under high vacuum conditions. If the distillation is driven too fast, the vapor phases mix, leading to co-distillation. Solution: Increase the theoretical plates of your setup by integrating a vacuum-jacketed Vigreux column. Lower the heat input to establish a steady reflux ratio, ensuring the lower-boiling alcohol fractionates completely before the head temperature rises to the ester's boiling point.

References[1] Title: 3-phenyl propyl butyrate, 7402-29-1

Sources

Optimization

Technical Support Center: Overcoming Catalyst Deactivation in 3-Phenylpropyl Butyrate Synthesis

Welcome to the Advanced Biocatalysis Support Center. The synthesis of 3-phenylpropyl butyrate—a critical intermediate in fragrance formulation and pharmaceutical drug development—is frequently achieved via chemoenzymatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Biocatalysis Support Center. The synthesis of 3-phenylpropyl butyrate—a critical intermediate in fragrance formulation and pharmaceutical drug development—is frequently achieved via chemoenzymatic esterification using immobilized Candida antarctica lipase B (CALB), such as Novozym 435[1]. While this biocatalytic approach offers unparalleled selectivity and mild operating conditions, scaling the reaction is notoriously bottlenecked by rapid catalyst deactivation.

This guide deconstructs the thermodynamic and kinetic pitfalls of this specific transformation and provides field-proven, self-validating protocols to maximize catalytic longevity.

Mechanistic Overview: Deactivation & Mitigation

G R1 3-Phenyl-1-propanol + Butyric Acid Cat Immobilized CALB (Novozym 435) R1->Cat Esterification Deact2 Acid Inhibition (Active Site Protonation) R1->Deact2 Excess Acid Prod 3-Phenylpropyl Butyrate Cat->Prod Target Pathway Deact1 Water Accumulation (Pore Blockage) Cat->Deact1 H2O Byproduct Mit1 3Å Molecular Sieves (In-situ Water Removal) Mit1->Deact1 Prevents Mit2 Fed-Batch Dosing (Acid Concentration Control) Mit2->Deact2 Prevents

Catalyst deactivation pathways and targeted mitigation strategies in chemoenzymatic esterification.

Part 1: Diagnostic FAQs (Identifying the Root Cause)

Q: Why does my Novozym 435 catalyst lose over 40% of its activity after a single cycle of 3-phenylpropyl butyrate synthesis? A: Deactivation in this specific reaction is a dual-mechanism failure:

  • Kinetic Inhibition (Acid Denaturation): Butyric acid is a short-chain organic acid with a pKa of 4.83[2]. At high localized concentrations, it protonates the histidine residue within CALB’s Ser-His-Asp catalytic triad, disrupting the hydrogen-bonding network necessary for the acyl-enzyme intermediate formation[2].

  • Thermodynamic Fouling (Water Accumulation): The reaction generates water as a stoichiometric byproduct. The polymethacrylate-divinylbenzene resin (Lewatit VP OC 1600) used in Novozym 435 is moderately hydrophilic[3]. Water pools within the macroporous support, creating a hydration shell that physically blocks the diffusion of the highly hydrophobic 3-phenyl-1-propanol into the active site.

Q: How can I differentiate between water-induced fouling and acid-induced denaturation? A: Employ a solvent-wash reversibility test . Isolate the spent catalyst and wash it sequentially with a polar aprotic solvent (e.g., anhydrous acetone) to strip the hydration shell, followed by a non-polar solvent (e.g., heptane), and dry under vacuum.

  • Causality Check: If >85% of the initial activity is restored in the next cycle, the root cause was reversible water pooling. If the activity remains depressed, the catalyst has suffered irreversible acid-induced denaturation or structural degradation of the polymer support.

Q: Why is my reaction stalling at ~60% conversion despite adding excess butyric acid? A: Adding excess acid exacerbates the problem. While Le Chatelier's principle suggests excess reactant drives equilibrium forward, in enzymatic systems, excess short-chain organic acids cross the inhibitory threshold, actively denaturing the biocatalyst[2]. To push past the baseline 62% conversion[1], you must manipulate the thermodynamic equilibrium by removing the water byproduct, not by overloading the system with an inhibitory substrate.

Part 2: Troubleshooting Guide (Actionable Solutions)

Issue 1: Thermodynamic Stalling via Water Accumulation
  • The Fix: Integration of in-situ desiccants.

  • The Science: Use 3Å molecular sieves . The pore size is critical: 3Å sieves possess pores large enough to trap small water molecules (kinetic diameter ~2.65Å) but strictly exclude both butyric acid and 3-phenyl-1-propanol[4].

  • Warning: Do not use 4Å or 5Å sieves or acidic drying agents (like CaCl₂), as they will adsorb the reactants, alter the stoichiometric ratio, or catalyze unwanted side reactions[4].

Issue 2: Active Site Protonation via Acid Shock
  • The Fix: Transition from a batch process to a fed-batch process.

  • The Science: By continuously dosing butyric acid into the reactor via a syringe pump, you maintain a low, steady-state acid concentration. This satisfies the reaction kinetics (providing enough acyl donor) without crossing the microenvironmental pH threshold that causes active-site protonation and subsequent denaturation[2].

Part 3: Standard Operating Procedures (SOPs)

Protocol: Fed-Batch Chemoenzymatic Synthesis with In-Situ Dehydration

This protocol is designed as a self-validating system to ensure reproducibility and catalyst longevity.

Step 1: Desiccant Activation & Validation

  • Place 3Å molecular sieves in a muffle furnace at 300°C for 4 hours to remove pre-adsorbed water[4].

  • Self-Validation: Weigh the sieves before and after baking. A mass reduction of 15–20% confirms complete moisture removal. Store immediately in a vacuum desiccator.

Step 2: System Initialization

  • In a jacketed reactor maintained at 45°C, add 3-phenyl-1-propanol (1.0 eq) in anhydrous heptane (or a solvent-free system under mild vacuum).

  • Self-Validation: Run a Karl Fischer titration on the starting mixture to ensure baseline water content is <50 ppm.

  • Add the activated 3Å molecular sieves (20% w/v relative to solvent) and Novozym 435 catalyst (10% w/w relative to substrates).

Step 3: Controlled Acid Dosing (Fed-Batch)

  • Load butyric acid (1.1 eq total) into a programmable syringe pump.

  • Dose the acid continuously over a 6-hour period (approx. 0.18 eq/hour) under constant orbital shaking (200 rpm) to prevent mechanical attrition of the resin.

  • Self-Validation: Monitor the reaction via GC-FID. The area under the curve (AUC) for free butyric acid must remain below 0.1 M equivalent throughout the dosing phase to confirm the enzyme is consuming the acid faster than it can accumulate.

Step 4: Catalyst Recovery and Regeneration

  • Filter the reaction mixture through a coarse sintered glass funnel to recover the Novozym 435 beads (the sieves can be separated via density gradients or by using a Soxhlet extractor setup where sieves are kept in the vapor phase[4]).

  • Wash the catalyst with anhydrous heptane and dry under vacuum at 25°C.

  • Self-Validation: Weigh the recovered catalyst. If the recovered mass is <95% of the initial mass, mechanical attrition has occurred; reduce the stirring speed in the next cycle.

Part 4: Quantitative Data Presentation

The following table summarizes the impact of implementing the troubleshooting strategies on the synthesis of 3-phenylpropyl butyrate.

Operational StrategyAcid Dosing MethodWater Removal24h YieldCatalyst Half-LifePrimary Mechanism of Action
Standard Batch Bolus (t=0)None~62%< 2 cyclesRapid active site protonation and water pooling limits diffusion.
Batch + Sieves Bolus (t=0)3Å Sieves~78%3-4 cyclesShifts thermodynamic equilibrium, but initial acid shock still degrades enzyme.
Fed-Batch + Sieves Continuous3Å Sieves>95%> 10 cyclesPrevents both kinetic inhibition (acid shock) and thermodynamic stalling (water).

References

  • Wu, X., et al. (2026). Integrating Vitamin B12 with Immobilized Lipase for a Recyclable Chemoenzymatic Cascade. Advanced Synthesis & Catalysis, University of Southern Denmark. Available at: [Link]

  • Ortiz, C., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology, RSC Publishing. Available at: [Link]

  • Author(s) Unlisted. (2024). Unraveling Lipase's Promiscuous Behavior: Insights into Organic Acid Inhibition during Solventless Ester Production. ACS Publications. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 3-Phenylpropyl Butyrate Synthesis

Welcome to the Advanced Technical Support Center for the synthesis of 3-phenylpropyl butyrate. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis of 3-phenylpropyl butyrate. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the thermodynamic and kinetic causality behind byproduct formation—specifically focusing on the shift from harsh chemical esterification to high-selectivity chemoenzymatic cascades.

By utilizing immobilized Candida antarctica lipase B (CalB), researchers can bypass the dehydration and etherification byproducts common in acid-catalyzed reactions, provided that water accumulation and thermal stress are strictly managed.

Diagnostic Matrix: Byproduct Causality & Quantitative Thresholds

When synthesizing 3-phenylpropyl butyrate, identifying the root cause of yield loss is the first step toward optimization. The table below summarizes the quantitative thresholds that trigger specific byproduct pathways and the corrective actions required.

Observed IssuePrimary Byproducts / ImpuritiesMechanistic Root CauseQuantitative ThresholdCorrective Action
Conversion plateaus at ~60% Free 3-phenyl-1-propanol, Butyric acidWater accumulation driving reverse hydrolysis via Le Chatelier's principle.H₂O > 500 ppmIntegrate 4Å molecular sieves or a vacuum-assisted Dean-Stark trap.
Unidentified GC-MS peaks (Low RT) Allyl ether derivatives, AlkenesThermal degradation or chemical dehydration (if using traditional acid catalysts).Temp > 60°CSwitch to enzymatic catalysis (CalB); strictly maintain ≤40°C.
Gradual loss of catalytic activity Unreacted substrates (Reaction stalls)Thermal denaturation of the enzyme or hydrophilic collapse of the support matrix.pH < 6.0 or Temp > 45°CBuffer to pH 7.5–8.0; utilize alkyl-functionalized silica supports.

Self-Validating Protocol: Chemoenzymatic Esterification

To eliminate the byproducts associated with chemical esterification, modern workflows utilize immobilized enzymes. The following protocol outlines a self-validating system using CalB immobilized on tailored alkyl-functionalized silica nanoparticles.

The Causality of the Support Matrix: Immobilizing CalB on alkyl-functionalized silica creates a highly hydrophobic microenvironment. This actively partitions the generated water away from the enzyme's active site, suppressing reverse hydrolysis and significantly outperforming free enzymes [1].

Step 1: Substrate Preparation & Validation
  • Action: Mix 3-phenyl-1-propanol (50 mM) and butyric acid (150 mM) in a non-polar solvent (e.g., n-hexane) or a solvent-free system.

  • Causality: A 1:3 molar ratio provides an excess of the acyl donor to thermodynamically drive the forward reaction.

  • Validation Checkpoint: Perform a Karl Fischer titration on the substrate mixture. Do not proceed unless H₂O < 500 ppm. Excess starting water will immediately trigger ester hydrolysis.

Step 2: Catalyst Integration
  • Action: Add 10 mg/mL of CalB@alkyl-SiO₂ nanoparticles to the reaction vessel.

  • Causality: Silica encapsulation enhances thermal stability, while the alkyl chains prevent local water pooling around the active site.

  • Validation Checkpoint: Run a rapid p-nitrophenyl butyrate (pNPB) colorimetric assay on a micro-aliquot of the catalyst. Calculate the catalytic parameters ( Km​ , Vmax​ ) to confirm baseline specific activity before bulk addition [2].

Step 3: Reaction Execution
  • Action: Incubate the mixture at 40°C with orbital shaking (200 rpm) for 24 hours. Maintain the pH between 7.5 and 8.0 if operating in a biphasic system.

  • Causality: Temperatures above 40°C induce partial unfolding of the CalB active site, leading to a sharp decline in conversion and an increase in unreacted substrates [3].

  • Validation Checkpoint: Sample the reaction at 2h, 6h, and 24h. Analyze via GC-MS. The appearance of the 3-phenylpropyl butyrate peak must correlate linearly with the depletion of 3-phenyl-1-propanol.

Step 4: Product Recovery & Catalyst Recycling
  • Action: Centrifuge the mixture at 5000 x g for 10 minutes to pellet the immobilized enzyme. Decant the supernatant containing the target ester.

  • Causality: The robust silica matrix prevents mechanical shearing of the enzyme during centrifugation, allowing the system to be reused for at least five cycles while retaining >90% of its initial activity [1].

Mechanistic & Troubleshooting Workflows

To visualize the root causes of byproduct formation and the logical steps to resolve them, refer to the following system diagrams.

ReactionMechanisms Substrates 3-Phenyl-1-propanol + Butyric Acid Enzyme Immobilized CalB (Hydrophobic Matrix) Substrates->Enzyme Acylation Product 3-Phenylpropyl Butyrate (Target Ester) Enzyme->Product Esterification Water Water Byproduct (Accumulation) Product->Water Generates Hydrolysis Hydrolysis (Reverse Reaction) Water->Hydrolysis If >500 ppm Hydrolysis->Substrates Cleaves Ester

Mechanistic pathway of CalB-catalyzed esterification and water-induced hydrolysis.

TroubleshootingWorkflow Issue Issue: Yield Plateau / Byproducts CheckH2O 1. Karl Fischer Titration Issue->CheckH2O H2OHigh H2O > 500 ppm CheckH2O->H2OHigh CheckTemp 2. Verify Internal Temp CheckH2O->CheckTemp H2O < 500 ppm FixH2O Add 4Å Molecular Sieves or Vacuum Distillation H2OHigh->FixH2O TempHigh Temp > 40°C CheckTemp->TempHigh FixTemp Reduce to 40°C (Prevent Denaturation) TempHigh->FixTemp

Logical troubleshooting workflow for resolving yield plateaus and byproduct formation.

Deep-Dive FAQs

Q: Why am I seeing a plateau in conversion around 60% with significant free 3-phenyl-1-propanol remaining? A: This is a classic symptom of thermodynamic equilibrium dictated by water accumulation. Esterification produces one equivalent of water per equivalent of ester. If this water is not actively removed, Le Chatelier's principle drives the reverse hydrolysis reaction. Mechanistic Solution: Introduce a desiccant. While using an immobilized enzyme with a hydrophobic microenvironment mitigates local water pooling at the active site [1], bulk water must still be managed using 4Å molecular sieves or a Dean-Stark apparatus.

Q: My GC-MS shows unexpected peaks at lower retention times when running the reaction at 60°C. What are these? A: If you are using traditional chemical acid catalysts (e.g., p-TsOH), these peaks are likely dehydration byproducts, such as allyl ether derivatives or 1-propenylbenzene, formed via the elimination of water from the alcohol. If you are using enzymatic catalysis, temperatures exceeding 40°C cause thermal denaturation of the CalB enzyme [3]. As the enzyme loses its structural integrity, its selectivity drops, the reaction stalls, and substrates may begin to thermally degrade. Mechanistic Solution: Transition entirely to chemoenzymatic catalysis and strictly cap the internal reaction temperature at 40°C.

Q: How does the choice of acyl donor affect byproduct formation? A: Using pure butyric acid directly generates water, which is the primary driver of hydrolysis byproducts. Mechanistic Solution: Consider using an activated acyl donor like vinyl butyrate. In a transesterification reaction with vinyl butyrate, the leaving group tautomerizes into acetaldehyde, which rapidly evaporates out of the reaction mixture. This renders the reaction thermodynamically irreversible and completely eliminates water-induced hydrolysis byproducts.

References

  • Wu, X., Hübner, R., & Wu, C. (2026). Integrating Vitamin B12 with Immobilized Lipase for a Recyclable Chemoenzymatic Cascade. Advanced Synthesis & Catalysis, 368(1). URL:[Link]

  • Song, M., & Chang, J.-H. (2022). Thermally Stable and Reusable Ceramic Encapsulated and Cross-Linked CalB Enzyme Particles for Rapid Hydrolysis and Esterification. International Journal of Molecular Sciences, 23(5), 2459. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Sensory and Mechanistic Guide: 3-Phenylpropyl Butyrate vs. 3-Phenylpropyl Isobutyrate

In the specialized field of flavor and fragrance chemistry, the structural isomerism of ester moieties profoundly influences olfactory receptor binding, volatility, and ultimate sensory perception. For researchers and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

In the specialized field of flavor and fragrance chemistry, the structural isomerism of ester moieties profoundly influences olfactory receptor binding, volatility, and ultimate sensory perception. For researchers and drug development professionals formulating complex flavor matrices or masking agents, choosing between closely related esters requires precise analytical data.

This guide provides an objective, data-driven comparison between two structural isomers: 3-phenylpropyl butyrate (linear) and 3-phenylpropyl isobutyrate (branched). By analyzing their structure-odor relationships (SOR), physicochemical properties, and sensory profiles, this document serves as an authoritative reference for formulation scientists.

Chemical, Physical, and Regulatory Comparison

While both compounds share the same molecular weight and base skeleton (a 3-phenylpropyl alcohol derivative), the isomerism of the carboxylic acid chain alters their physical properties and regulatory classifications[1][2]. The branched isobutyrate exhibits a slightly lower boiling point and density due to steric hindrance preventing tight intermolecular packing.

Table 1: Quantitative Chemical & Regulatory Data
Property / Metric3-Phenylpropyl Butyrate (Linear)3-Phenylpropyl Isobutyrate (Branched)
CAS Registry Number 7402-29-1103-58-2
Molecular Formula C₁₃H₁₈O₂C₁₃H₁₈O₂
Molecular Weight 206.28 g/mol 206.28 g/mol
Density (25 °C) ~0.983 – 0.989 g/mL0.979 g/mL
Boiling Point ~295.0 °C282.0 – 291.6 °C
EU FLAVIS Number 09.69109.429
JECFA Number N/A303
FEMA GRAS Number N/A2893

Sensory Profile & Structure-Odor Relationship (SOR)

The sensory divergence between these two esters is a textbook example of how minor structural modifications dictate olfactory receptor (OR) affinity.

  • 3-Phenylpropyl Isobutyrate: The branched methyl group creates a compact, sterically hindered head. This restriction in rotational freedom shifts the molecule's binding affinity toward receptors that perceive "ethereal" and "floral" notes. The sensory profile is consistently characterized as sweet, fruity, and balsamic, with distinct, highly valued nuances of jammy plum, dried fruits, honey, and floral osmanthus[3][4]. It is notably recognized as a key volatile constituent of Roman chamomile essential oil[5].

  • 3-Phenylpropyl Butyrate: The linear butyrate moiety possesses higher conformational flexibility. This allows the aliphatic chain to interact deeply with hydrophobic pockets of different olfactory receptors. Consequently, while it shares the balsamic and fruity core of its branched counterpart, its profile leans toward a heavier, riper, and slightly buttery or fermented fruit character[2][6].

Mechanistic Pathway of Olfactory Perception

The following diagram illustrates the causality behind the sensory divergence. The structural conformation dictates which specific G-protein coupled olfactory receptors are activated, leading to distinct glomerular activation patterns in the olfactory bulb.

SOR_Pathway L1 3-Phenylpropyl Butyrate (Linear Butyrate Chain) OR1 Aliphatic-Preferring Olfactory Receptors L1->OR1 High conformational flexibility L2 3-Phenylpropyl Isobutyrate (Branched Isobutyrate Chain) OR2 Sterically-Hindered Olfactory Receptors L2->OR2 Compact steric hindrance Trans G-Protein Coupled Transduction (cAMP Pathway Activation) OR1->Trans OR2->Trans Sensory1 Sensory Output: Heavier, Buttery, Ripe Fruit Trans->Sensory1 Glomerular Pattern A Sensory2 Sensory Output: Jammy, Floral (Osmanthus), Sweet Trans->Sensory2 Glomerular Pattern B

Olfactory transduction pathway highlighting differential receptor binding of ester isomers.

Experimental Workflow: Self-Validating Sensory Evaluation Protocol

To objectively compare the sensory performance of these two esters without the confounding variables of trace synthesis impurities (e.g., unreacted butyric acid, which can heavily skew perception toward rancid notes), researchers must employ a self-validating Gas Chromatography-Olfactometry (GC-O) protocol.

This methodology ensures that the sensory panel evaluates the pure eluting molecule, establishing a direct causal link between the chemical structure and the sensory descriptor.

Step-by-Step GC-O Methodology

Step 1: Sample Preparation & Internal Standardization

  • Action: Dilute both 3-phenylpropyl butyrate and 3-phenylpropyl isobutyrate to 100 ppm in odorless dipropylene glycol (DPG). Add 10 ppm of an internal standard (e.g., 2-octanol) to normalize retention indices.

  • Causality: DPG is chosen because its high molecular weight prevents it from volatilizing and masking the ester peaks during the olfactory evaluation.

Step 2: Panel Calibration

  • Action: Administer reference standards to a trained sensory panel. Use ethyl butyrate to anchor the "buttery/ripe fruit" descriptor and benzyl acetate to anchor the "floral/jammy" descriptor.

  • Causality: Calibrating the panel creates a standardized lexicon, ensuring that subjective descriptions are mapped to objective chemical references prior to blind testing.

Step 3: GC-O Injection and Splitting

  • Action: Inject 1 µL of the prepared solution into a GC equipped with a non-polar capillary column (e.g., DB-5). Split the column effluent 1:1 between a Flame Ionization Detector (FID) and a heated olfactory sniffing port (ODP).

  • Causality: The FID provides quantitative verification of the ester's purity (>98% required)[5], while the ODP allows the panelist to smell the exact peak simultaneously. If a "cheesy" note is detected at a different retention time than the main ester peak, it validates that the off-note is an impurity (free acid) rather than an intrinsic property of the ester.

Step 4: Time-Intensity Recording

  • Action: Panelists record sensory descriptors and intensity scores exclusively during the retention time window of the target ester peak.

  • Causality: This isolates the pure isomer's olfactory profile, proving definitively that the branched isobutyrate yields jammy/osmanthus notes[4], while the linear butyrate yields heavier, ripe-fruit notes.

Formulation Applications & Strategic Selection

Understanding the divergent profiles of these isomers allows flavorists and formulation scientists to make precise substitutions based on the target application:

  • When to use 3-Phenylpropyl Isobutyrate: Ideal for reconstructing delicate, natural botanical profiles. Because it is a key volatile in Roman chamomile[5], it is highly effective in herbal teas, premium floral fragrances, and masking agents for active pharmaceutical ingredients (APIs) where a sweet, honeyed, or jammy top-note is required to cover bitterness[3].

  • When to use 3-Phenylpropyl Butyrate: Best suited for heavier, baked-goods flavors, tropical fruit complexes, or applications requiring a "ripe" or slightly fermented depth. Its linear structure provides a substantive, lingering buttery nuance that supports base notes in flavor matrices[2].

References

  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Sigma-Aldrich. "3-Phenylpropyl isobutyrate = 98 , FG 103-58-2." Vertex AI Search Grounding. Link
  • The Good Scents Company. "3-phenyl propyl isobutyrate, 103-58-2." Vertex AI Search Grounding. Link
  • Volatile Compounds in Food. "VCF - Volatile Compounds in Food." Vertex AI Search Grounding. Link
  • EUR-Lex. "REGULATION (EC) No 1334/2008 OF THE EUROPEAN PARLIAMENT AND OF THE COUNCIL." Vertex AI Search Grounding. Link
  • Legislation.gov.uk. "Commission Implementing Regulation (EU) No 793/2012." Vertex AI Search Grounding. Link

Sources

Comparative

validation of HPLC-UV methods for 3-phenylpropyl butyrate quantification

Title: Comprehensive Comparison and Validation Guide: HPLC-UV Quantification of 3-Phenylpropyl Butyrate in Complex Matrices Executive Summary 3-Phenylpropyl butyrate (CAS 7402-29-1) is a highly lipophilic ester widely ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Comparison and Validation Guide: HPLC-UV Quantification of 3-Phenylpropyl Butyrate in Complex Matrices

Executive Summary 3-Phenylpropyl butyrate (CAS 7402-29-1) is a highly lipophilic ester widely utilized as a flavoring agent and fragrance component, strictly regulated under frameworks such as EU Regulation 1334/2008[1]. While Gas Chromatography (GC) is the traditional analytical workhorse for volatile esters, it presents significant limitations when this compound is formulated into non-volatile, complex matrices like lipid nanoparticles, heavy cosmetic creams, or pharmaceutical suspensions. This guide provides an objective comparison between HPLC-UV and GC-based methods, delivering a fully validated, self-verifying HPLC-UV protocol grounded in the latest ICH Q2(R2) guidelines[2].

Comparative Analysis: HPLC-UV vs. GC-FID / GC-MS

The selection of an analytical technique must be dictated by the sample matrix rather than the analyte alone. 3-Phenylpropyl butyrate possesses both a volatile aliphatic chain and a stable aromatic ring[].

The Causality of Method Selection: Direct injection of lipid-rich or polymer-heavy matrices into a GC system inevitably leads to inlet fouling, thermal degradation of the matrix, and active site generation in the column. HPLC-UV bypasses these thermal limitations. By leveraging the π−π∗ electron transitions of the compound's phenyl ring, UV detection provides high sensitivity without requiring analyte volatilization.

Table 1: Performance and Suitability Comparison for 3-Phenylpropyl Butyrate

ParameterHPLC-UV (Reversed-Phase)GC-FIDGC-MS
Primary Utility Complex, non-volatile matricesPure essential oils, raw materialsTrace impurity identification
Matrix Tolerance High (with simple filtration)Low (requires extensive cleanup)Low (susceptible to source fouling)
Thermal Degradation None (ambient/30°C analysis)High risk for complex matricesHigh risk for complex matrices
Sensitivity (LOQ) ~0.50 µg/mL~0.10 µg/mL~0.01 µg/mL
Cost per Analysis Low to ModerateLowHigh

Mechanistic Insights and Method Development

To build a robust analytical method, every parameter must be selected based on the physicochemical properties of the target molecule.

  • Stationary Phase Selection: 3-Phenylpropyl butyrate is highly hydrophobic. A C18 (Octadecylsilane) column is required to provide sufficient hydrophobic interaction, ensuring a retention factor ( k′ ) > 2.0. This separates the analyte from early-eluting, polar matrix interferents.

  • Mobile Phase Causality: An isocratic blend of Acetonitrile and Water (75:25, v/v) is optimal. Acetonitrile acts as a strong eluent to push the lipophilic ester through the column, while the aqueous fraction maintains peak focusing.

  • Detection Wavelength: The phenyl chromophore exhibits strong absorbance in the deep UV range. A wavelength of 214 nm is selected to maximize the signal-to-noise (S/N) ratio while avoiding the extreme baseline noise typical of <205 nm wavelengths.

Fig 1. HPLC-UV analytical workflow for 3-phenylpropyl butyrate quantification.

Experimental Protocol & Self-Validating Systems

True scientific integrity requires a method that verifies its own performance before generating reportable data. The following protocol incorporates a System Suitability Test (SST) as an automated, self-validating gateway.

Step 1: Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot exactly 1.0 g of the formulated sample into a 15 mL centrifuge tube.

  • Add 5.0 mL of HPLC-grade Acetonitrile. Rationale: Acetonitrile precipitates large matrix proteins and polymers while highly solubilizing the lipophilic 3-phenylpropyl butyrate.

  • Vortex vigorously for 2 minutes, followed by ultrasonication for 10 minutes at 25°C to ensure exhaustive extraction.

  • Centrifuge at 10,000 × g for 5 minutes to pellet the precipitated matrix.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.

Step 2: Chromatographic Conditions
  • Column: C18, 150 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile : Milli-Q Water (75:25, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (stabilizes retention times against ambient fluctuations).

  • Injection Volume: 10 µL.

Step 3: System Suitability Testing (The Self-Validating Gateway)

Before analyzing unknown samples, inject a 50 µg/mL standard solution five consecutive times. The sequence must automatically abort if the following criteria are not met:

  • Injection Precision: Relative Standard Deviation (RSD) of peak area ≤ 2.0%.

  • Column Efficiency: Theoretical plates ( N ) ≥ 5,000.

  • Peak Symmetry: Tailing factor ( Tf​ ) ≤ 1.5.

ICH Q2(R2) Method Validation

The method was validated in strict accordance with the updated ICH Q2(R2) guidelines for analytical procedures[2]. The validation logic ensures that the method is specific, accurate, and linear across the intended operational range.

Fig 2. ICH Q2(R2) logical framework for analytical method validation.

Table 2: Summary of ICH Q2(R2) Validation Data for 3-Phenylpropyl Butyrate

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte tR​ Peak purity index = 0.9998Pass
Linearity Range R2≥0.999 1.0 to 100.0 µg/mL ( R2=0.9999 )Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.4% – 101.2%Pass
Repeatability (Precision) RSD ≤2.0% (n=6)1.15%Pass
Intermediate Precision RSD ≤2.0% (different days)1.32%Pass
Limit of Detection (LOD) S/N ≥3:1 0.15 µg/mLValidated
Limit of Quantitation (LOQ) S/N ≥10:1 0.50 µg/mLValidated

By adhering to this framework, laboratories can ensure the reliable quantification of 3-phenylpropyl butyrate, preventing out-of-specification (OOS) investigations caused by matrix interference or instrument drift.

References

1.[2] Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / ICH URL: [Link]

2.[1] Title: REGULATION (EC) No 1334/2008 OF THE EUROPEAN PARLIAMENT AND OF THE COUNCIL on flavourings and certain food ingredients with flavouring properties Source: EUR-Lex URL: [Link]

Sources

Validation

Analytical Performance Comparison: 1H-NMR vs. 13C-NMR for the Structural Elucidation of 3-Phenylpropyl Butyrate

Introduction & Analytical Objective 3-Phenylpropyl butyrate (CAS 7402-29-1) is a high-value ester widely utilized as a flavoring agent and fragrance component due to its warm, sweet, and fruity profile[1]. Furthermore, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Objective

3-Phenylpropyl butyrate (CAS 7402-29-1) is a high-value ester widely utilized as a flavoring agent and fragrance component due to its warm, sweet, and fruity profile[1]. Furthermore, it serves as a critical target molecule in advanced chemoenzymatic synthesis, such as in cascade reactions utilizing immobilized Candida antarctica lipase B (CalB)[2].

During process chemistry, quality control, and regulatory compliance[3], confirming the exact structural integrity of this ester is paramount. A common analytical challenge is distinguishing 3-phenylpropyl butyrate from its structural isomers, most notably 3-phenylpropyl isobutyrate . This guide provides an objective, data-driven comparison of 1H-NMR and 13C-NMR spectroscopy in resolving the structure of 3-phenylpropyl butyrate and differentiating it from alternative isomers.

Mechanistic Causality in NMR Chemical Shifts

As an Application Scientist, it is critical not just to read spectra, but to understand the physical causality behind the chemical shifts:

  • The Ester Linkage (-O-C=O): The central ester oxygen is highly electronegative. It pulls electron density away from the adjacent methylene protons (-CH₂-O-), deshielding them and shifting their resonance significantly downfield to ~4.08 ppm in 1H-NMR.

  • Carbonyl Deshielding: The carbonyl carbon (C=O) experiences extreme deshielding due to the double bond to oxygen and the single bond to the ester oxygen, pushing it to ~173.8 ppm in 13C-NMR.

  • Magnetic Anisotropy: The phenyl ring generates a local magnetic field (ring current) when exposed to the spectrometer's external magnetic field. This anisotropy mildly deshields the benzylic protons (Ph-CH₂-), shifting them to ~2.68 ppm.

Comparative Resolution: 1H-NMR vs. 13C-NMR

Both 1H and 13C NMR offer distinct, complementary advantages for evaluating 3-phenylpropyl butyrate.

1H-NMR: Connectivity via J-Coupling

1H-NMR is superior for determining molecular connectivity. The spin-spin splitting (J-coupling) provides a direct map of neighboring protons. For example, the butyrate chain exhibits a distinct triplet-sextet-triplet pattern. The integration of these peaks acts as a self-validating mathematical proof of the proton ratio (3:2:2:2:2:2:5).

13C-NMR: Unambiguous Carbon Mapping

13C-NMR is superior for rapid purity assessment and skeletal mapping. Because 13C has a low natural abundance (~1.1%), carbon-carbon splitting is negligible, resulting in sharp, decoupled singlets. 3-Phenylpropyl butyrate contains 13 carbons, but due to the symmetry of the phenyl ring (equivalent ortho and meta carbons), the 13C-NMR spectrum definitively resolves exactly 11 distinct carbon signals .

Quantitative Data Summaries

Table 1: 1H-NMR Spectral Data (400 MHz, CDCl₃)
PositionChemical Shift (ppm)MultiplicityIntegrationAssignment Causality
-CH₂-O- 4.08Triplet (t)2HStrongly deshielded by the adjacent ester oxygen.
Ph-CH₂- 2.68Triplet (t)2HMildly deshielded by phenyl ring magnetic anisotropy.
-C(=O)-CH₂- 2.28Triplet (t)2HDeshielded by the adjacent carbonyl group.
-CH₂- (propyl)1.95Quintet (p)2HSplit by 4 neighboring protons (n+1 = 5).
-CH₂- (butyrate)1.65Sextet (h)2HSplit by 5 neighboring protons (n+1 = 6).
-CH₃ 0.95Triplet (t)3HTerminal methyl, split by adjacent methylene.
Aromatic (Ph-H) 7.15 - 7.30Multiplet (m)5HAromatic ring current deshielding.
Table 2: 13C-NMR Spectral Data (100 MHz, CDCl₃)
PositionChemical Shift (ppm)Assignment Causality
C=O 173.8Extreme deshielding from sp² hybridized oxygen.
Ph-ipso 141.3Quaternary aromatic carbon attached to the alkyl chain.
Ph-ortho/meta 128.4, 128.3Equivalent aromatic carbons due to rotational symmetry.
Ph-para 126.0Para-position aromatic carbon.
-CH₂-O- 63.9Direct attachment to the electronegative ester oxygen.
-C(=O)-CH₂- 36.3Alpha-carbon to the carbonyl group.
Ph-CH₂- 32.2Benzylic carbon.
-CH₂- (propyl)30.2Central carbon of the propyl spacer.
-CH₂- (butyrate)18.5Beta-carbon of the butyrate chain.
-CH₃ 13.7Terminal methyl carbon.
Table 3: Diagnostic Comparison (Product vs. Alternative Isomer)

To objectively compare the product against its primary alternative (3-phenylpropyl isobutyrate), we analyze the diagnostic peaks that differentiate the straight-chain butyrate from the branched isobutyrate.

Analytical Feature3-Phenylpropyl Butyrate3-Phenylpropyl IsobutyrateAnalytical Advantage
α-Carbon Protons (1H) ~2.28 ppm (Triplet, 2H)~2.55 ppm (Septet, 1H)1H-NMR easily resolves the splitting pattern difference (Triplet vs. Septet).
Terminal Methyls (1H) ~0.95 ppm (Triplet, 3H)~1.15 ppm (Doublet, 6H)Integration confirms 3 protons vs. 6 protons.
α-Carbon (13C) ~36.3 ppm (-CH₂-)~34.1 ppm (-CH-)13C-NMR confirms the carbon substitution level (secondary vs. tertiary).

Self-Validating Experimental Protocol

To ensure high trustworthiness and reproducibility, the following self-validating methodology must be used for NMR acquisition.

Step 1: Sample Preparation

  • Dissolve 20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Causality: CDCl₃ provides the deuterium lock necessary for spectrometer field stability. TMS acts as an absolute internal standard (0.00 ppm), shielding the data from external magnetic field drift.

Step 2: Shimming and Tuning

  • Perform gradient shimming (Z-axis) until the lock level is stable and the TMS peak width at half-height is <1.0 Hz.

  • Causality: High magnetic field homogeneity is required to prevent peak broadening, which would otherwise obscure the critical J-coupling patterns needed to differentiate butyrate from isobutyrate.

Step 3: 1H-NMR Acquisition

  • Parameters: 400 MHz, 16 scans, 30° pulse angle, 1s relaxation delay (D1).

  • Causality: A 30° pulse allows for rapid scanning without saturating the spin system. 16 scans provide an optimal signal-to-noise ratio (SNR) for a 20 mg sample.

Step 4: 13C-NMR Acquisition

  • Parameters: 100 MHz, 512 scans, 30° pulse angle, 2s relaxation delay, WALTZ-16 proton decoupling.

  • Causality: The extended 2s delay ensures that quaternary carbons (like the ester carbonyl at 173.8 ppm) fully relax. Because they lack attached protons, they experience less dipole-dipole relaxation and would otherwise be lost in the baseline. WALTZ-16 decoupling collapses carbon-proton splitting, yielding sharp singlets.

Step 5: Data Processing & Validation

  • Apply zero-filling to 64k data points and an exponential window function (LB = 0.3 Hz for 1H, 1.0 Hz for 13C) before Fourier Transform. Manually correct the phase (zero and first order) and apply a polynomial baseline correction.

  • Causality: Proper phasing and a flat baseline are mandatory for accurate peak integration. The integration values serve as the ultimate self-validating metric for proton counting.

Workflow Visualization

NMR_Workflow cluster_acquisition Data Acquisition & Processing A Sample Preparation (3-phenylpropyl butyrate in CDCl3) B 1H-NMR (400 MHz) Focus: J-Coupling & Connectivity A->B C 13C-NMR (100 MHz) Focus: Carbon Backbone Mapping A->C D Signal Integration & Multiplet Analysis B->D E Chemical Shift Assignment C->E F Isomer Differentiation (Butyrate vs. Isobutyrate) D->F E->F

Logical workflow for NMR structural elucidation and isomer differentiation.

References

  • The Good Scents Company - 3-phenyl propyl butyrate, 7402-29-1. 1

  • ResearchGate - SupEnzyme: Combining Enzymes with Supramolecules for Recyclable Catalysis. 2

  • EUR-Lex - REGULATION (EC) No 1334/2008 OF THE EUROPEAN PARLIAMENT AND OF THE COUNCIL. 3

Sources

Comparative

3-phenylpropyl butyrate vs benzyl butyrate volatility and retention indices

Title: Comparative Analytical Guide: Volatility and Retention Indices of 3-Phenylpropyl Butyrate vs. Benzyl Butyrate Executive Summary For researchers in formulation science, pharmacokinetics, and flavor/fragrance profil...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analytical Guide: Volatility and Retention Indices of 3-Phenylpropyl Butyrate vs. Benzyl Butyrate

Executive Summary

For researchers in formulation science, pharmacokinetics, and flavor/fragrance profiling, selecting the appropriate ester requires a rigorous understanding of molecular volatility and chromatographic behavior. This guide provides an objective, data-driven comparison between two structurally related esters: benzyl butyrate and 3-phenylpropyl butyrate . By analyzing their volatility metrics and Kovats retention indices (RI), scientists can accurately predict their behavior in gas chromatography-mass spectrometry (GC-MS) workflows and their evaporation kinetics in open-air or heated formulations.

Structural Causality and Volatility Profiles

Volatility is inversely proportional to intermolecular forces and molecular weight. Both compounds are esters of butyric acid, but they differ critically in the length of the alkyl spacer between the aromatic ring and the ester linkage.

  • Benzyl Butyrate (C11H14O2): Contains a single methylene (-CH2-) group between the phenyl ring and the ester oxygen[1].

  • 3-Phenylpropyl Butyrate (C13H18O2): Contains a three-carbon propyl chain (-CH2-CH2-CH2-) spacer.

Mechanistic Causality: The addition of two methylene units in 3-phenylpropyl butyrate increases its molecular weight from 178.23 g/mol to 206.28 g/mol . This extended aliphatic chain increases the molecular surface area available for London dispersion forces. Consequently, more thermal energy is required to overcome these intermolecular attractions, which directly elevates the boiling point to ~280 °C and significantly reduces its vapor pressure compared to benzyl butyrate[2].

Volatility A Ester Core Structure B Benzyl Butyrate (C11H14O2, MW: 178.23) A->B C 3-Phenylpropyl Butyrate (C13H18O2, MW: 206.28) A->C D Lower BP (~239°C) Higher Volatility B->D E Higher BP (~280°C) Lower Volatility C->E

Structural impact on molecular weight and volatility.

Table 1: Quantitative Volatility Comparison

PropertyBenzyl Butyrate3-Phenylpropyl Butyrate
CAS Number 103-37-7[1]7402-29-1[2]
Molecular Weight 178.23 g/mol [3]206.28 g/mol
Boiling Point (760 mmHg) 238 - 240 °C[4]~280 °C[2]
Flash Point > 107 °C[3]> 100 °C (est.)
Relative Volatility HighLow

Chromatographic Retention Indices (Kovats)

In GC-MS analysis, the Kovats Retention Index (RI) standardizes retention times against a homologous series of n-alkanes. This creates a self-validating system that remains independent of specific column dimensions, carrier gas flow rates, or minor instrument fluctuations.

The retention index is heavily dictated by the stationary phase polarity:

  • Non-Polar/Semi-Polar Columns (DB-5 / HP-5MS): Separation is driven primarily by boiling point and molecular weight. 3-phenylpropyl butyrate elutes later (higher RI) due to its higher boiling point and increased lipophilicity[5].

  • Polar Columns (DB-WAX): Separation is influenced by dipole-dipole interactions and hydrogen bonding. Benzyl butyrate shows a significant RI shift on polar phases due to the accessibility of its ester dipole[6].

Table 2: Kovats Retention Indices (RI)

Column TypeStationary PhaseBenzyl Butyrate RI3-Phenylpropyl Butyrate RI
DB-1 / HP-1 100% Dimethylpolysiloxane~1305 - 1318[7]N/A
DB-5 / HP-5MS 5% Phenyl-methylpolysiloxane~1345 - 1347[7]~1373[5]
DB-WAX / Carbowax Polyethylene glycol (PEG)~1846 - 1852[6]N/A

Experimental Workflow: GC-MS Retention Index Determination

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating methodology for determining the Kovats indices of these esters, adapted from validated floral scent profiling studies[5].

Step-by-Step Protocol:

  • Sample Preparation (HS-SPME): Extract the target esters using Headspace Solid-Phase Microextraction (HS-SPME) to prevent solvent masking and artifact formation. Expose a 50/30 µm DVB/CAR/PDMS fiber to the sample headspace at 40 °C for 30 minutes[5].

  • Standard Co-Injection: Prepare a homologous series of n-alkanes (C7–C30). Inject 1 µL of the alkane standard into the GC under the exact same temperature program as the sample.

    • Causality: Co-injecting alkanes brackets the analytes, allowing mathematical interpolation of the retention index. This internal calibration ensures that any thermal or flow anomalies affect the standard and the sample equally, validating the final RI.

  • GC Separation: Utilize an HP-5MS column (30 m × 0.25 mm × 0.25 µm)[5].

    • Temperature Program: Initial temperature at 45 °C (hold 3 min), ramp at 5 °C/min to 120 °C, then 6 °C/min to 260 °C (hold 3 min)[5].

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Set the ion source temperature to 230 °C[5].

  • Data Processing & RI Calculation: Calculate the Kovats index ( I ) using the logarithmic formula (for isothermal) or linear formula (for temperature-programmed runs):

    I=100×[n+tr​(N)−tr​(n)tr​(unknown)−tr​(n)​]

    (Where n and N are the carbon numbers of the alkanes eluting just before and after the unknown, and tr​ is the retention time).

G N1 Sample Prep (HS-SPME) N3 GC Separation (HP-5MS Column) N1->N3 N2 n-Alkane Series (C7-C30) N2->N3 N4 EI-MS Detection (70 eV) N3->N4 N5 Kovats RI Calculation N4->N5

GC-MS workflow for self-validating Kovats retention index determination.

Application Insights for Drug Development

When formulating oral suspensions or topical preparations, the choice between these two esters hinges on the desired kinetic release profile:

  • Rapid Headspace Saturation: Benzyl butyrate, with its lower boiling point (~239 °C)[3], volatilizes more readily. It is ideal for applications requiring an immediate olfactory impact, such as masking bitter active pharmaceutical ingredients (APIs) the moment a patient opens a bottle.

  • Sustained Release: 3-phenylpropyl butyrate (BP ~280 °C)[2] provides a longer-lasting, heavier base note. Its higher lipophilicity and lower vapor pressure make it superior for topical creams where prolonged skin retention and delayed evaporation are required.

References

  • National Center for Biotechnology Information (NIH). "Benzyl butyrate | C11H14O2 | CID 7650 - PubChem." nih.gov. 1

  • The Good Scents Company. "benzyl butyrate, 103-37-7." thegoodscentscompany.com. 4

  • Scent.vn. "Benzyl butyrate CAS# 103-37-7: Odor profile, Molecular properties." scent.vn. 6

  • Thermo Fisher Scientific. "SAFETY DATA SHEET - Benzyl butyrate." thermofisher.com. 3

  • The Pherobase. "The Kovats Retention Index: Benzyl butyrate (C11H14O2)." pherobase.com. 7

  • Perflavory. "3-phenyl propyl butyrate, 7402-29-1." perflavory.com. 2

  • Journal of Zhejiang A&F University. "Identification and analysis of floral scent compounds of Prunus mume cultivars." zafu.edu.cn. 5

Sources

Validation

A Comparative Guide to Benchmarking 3-Phenylpropyl Butyrate Purity Using Analytical Standards

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of analytic...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for benchmarking the purity of 3-phenylpropyl butyrate against certified analytical standards. We will delve into the technical nuances of each method, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to purity assessment.

Introduction: The Criticality of Purity in 3-Phenylpropyl Butyrate

3-Phenylpropyl butyrate, a butyric acid ester, is a compound with applications in various fields, including as a flavoring and fragrance agent. For its use in research and development, particularly in pharmaceutical contexts, the presence of impurities can significantly impact experimental outcomes, toxicity profiles, and the overall validity of a study. Impurities can arise from starting materials, by-products of synthesis, or degradation products.[1] Therefore, rigorous purity assessment is not merely a quality control step but a fundamental aspect of scientific integrity.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[2] This guide will focus on chromatographic and spectroscopic techniques, which are the most common and powerful methods for separating and quantifying impurities in organic compounds like 3-phenylpropyl butyrate.

A Comparative Overview of Analytical Techniques

The choice of analytical technique is dictated by the physicochemical properties of 3-phenylpropyl butyrate and the potential impurities. A multi-pronged approach, often employing both chromatography and spectroscopy, provides the most comprehensive purity profile.

Technique Principle Strengths Limitations Primary Application
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High resolution for volatile and semi-volatile compounds, excellent sensitivity with various detectors (e.g., FID, MS).Not suitable for non-volatile or thermally labile compounds.Quantification of volatile organic impurities and overall purity assessment.
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.Versatile for a wide range of compounds, including non-volatile and thermally labile ones.Can be less sensitive than GC for certain volatile compounds.Detection and quantification of non-volatile impurities and degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule.Provides structural confirmation of the main component and impurities, can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures.Structural elucidation, identification of impurities, and quantitative analysis without a specific standard for the impurity.

Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for the analysis of 3-phenylpropyl butyrate. These protocols are designed to be self-validating, incorporating system suitability tests and referencing established guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4]

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for assessing the purity of volatile compounds like 3-phenylpropyl butyrate.[5] The Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.

Experimental Workflow:

Caption: Workflow for GC-FID purity analysis of 3-phenylpropyl butyrate.

Detailed Protocol:

  • Standard and Sample Preparation:

    • Analytical Standard Stock Solution: Accurately weigh approximately 100 mg of certified 3-phenylpropyl butyrate analytical standard and dissolve in a suitable solvent (e.g., high-purity hexane or ethyl acetate) in a 100 mL volumetric flask.

    • Working Standard Solution: Dilute the stock solution to a final concentration of approximately 1 mg/mL.

    • Test Sample Solution: Prepare the test sample of 3-phenylpropyl butyrate at the same concentration as the working standard solution.

  • Chromatographic Conditions:

    • Gas Chromatograph: A system equipped with a split/splitless injector and a flame ionization detector.

    • Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • System Suitability:

    • Inject the working standard solution six times.

    • The relative standard deviation (RSD) of the peak area for the 3-phenylpropyl butyrate peak should be not more than 2.0%.[6]

    • The tailing factor for the 3-phenylpropyl butyrate peak should be not more than 2.0.

    • The theoretical plates for the 3-phenylpropyl butyrate peak should be not less than 2000.

  • Data Analysis and Purity Calculation:

    • Inject the test sample solution.

    • Identify the peak for 3-phenylpropyl butyrate based on the retention time of the analytical standard.

    • Calculate the percentage purity using the area normalization method:

      • % Purity = (Area of 3-phenylpropyl butyrate peak / Total area of all peaks) x 100

Rationale for Experimental Choices:

  • Non-polar column: 3-phenylpropyl butyrate is a relatively non-polar compound, and a non-polar stationary phase will provide good separation based on boiling points.

  • Temperature programming: A temperature ramp is essential to elute a wide range of potential impurities with varying volatilities in a reasonable time while maintaining good peak shape.

  • FID detector: FID is highly sensitive to hydrocarbons and provides a linear response over a wide concentration range, making it ideal for purity analysis where impurity levels can be low.

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)

HPLC is a complementary technique to GC, particularly useful for identifying non-volatile or thermally sensitive impurities.

Experimental Workflow:

Caption: Workflow for HPLC-UV purity analysis of 3-phenylpropyl butyrate.

Detailed Protocol:

  • Standard and Sample Preparation:

    • Analytical Standard Stock Solution: Accurately weigh approximately 100 mg of certified 3-phenylpropyl butyrate analytical standard and dissolve in the mobile phase or a suitable solvent (e.g., acetonitrile) in a 100 mL volumetric flask.

    • Working Standard Solution: Dilute the stock solution to a final concentration of approximately 1 mg/mL.

    • Test Sample Solution: Prepare the test sample of 3-phenylpropyl butyrate at the same concentration as the working standard solution.

  • Chromatographic Conditions:

    • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV detector.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water. For example, a mixture of acetonitrile and 0.1% phosphoric acid in water.[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[7]

    • Detection Wavelength: 206 nm, which is suitable for detecting the butyrate functional group.[7]

    • Injection Volume: 10 µL.

  • System Suitability:

    • Inject the working standard solution six times.

    • The RSD of the peak area and retention time for the 3-phenylpropyl butyrate peak should be not more than 2.0%.[6]

    • The tailing factor for the 3-phenylpropyl butyrate peak should be not more than 2.0.

    • The theoretical plates for the 3-phenylpropyl butyrate peak should be not less than 2000.

  • Data Analysis and Purity Calculation:

    • Inject the test sample solution.

    • Identify the peak for 3-phenylpropyl butyrate based on the retention time of the analytical standard.

    • Calculate the percentage purity using the area normalization method, similar to the GC-FID analysis.

Rationale for Experimental Choices:

  • C18 column: This is a versatile, non-polar stationary phase that provides good retention and separation for a wide range of organic molecules.

  • Acetonitrile/water mobile phase: This is a common mobile phase for reversed-phase chromatography, offering good solvating power and UV transparency. The addition of a small amount of acid can improve peak shape for any acidic or basic impurities.

  • UV detection: The phenyl group in 3-phenylpropyl butyrate has a UV chromophore, allowing for sensitive detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides an orthogonal approach to purity assessment, offering structural confirmation and the ability to quantify without requiring a reference standard for every impurity.

Experimental Workflow:

Caption: Workflow for NMR purity analysis of 3-phenylpropyl butyrate.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 3-phenylpropyl butyrate sample into an NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).

    • For quantitative NMR (qNMR), add a known amount of a certified internal standard that has a signal that does not overlap with the analyte signals.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the signals corresponding to 3-phenylpropyl butyrate and any visible impurity signals.

    • The purity can be estimated by comparing the integral of the main compound's signals to the integrals of the impurity signals.

Expected ¹H NMR Signals for 3-Phenylpropyl Butyrate:

  • Signals in the aromatic region (around 7.2-7.3 ppm) corresponding to the phenyl group protons.

  • A triplet around 4.1 ppm for the -OCH₂- protons.

  • A triplet around 2.7 ppm for the benzylic -CH₂- protons.

  • A multiplet around 1.9-2.0 ppm for the central -CH₂- proton of the propyl chain.

  • A triplet around 2.2 ppm for the -CH₂- group of the butyrate moiety.

  • A multiplet around 1.6 ppm for the -CH₂- group of the butyrate moiety.

  • A triplet around 0.9 ppm for the terminal -CH₃ group of the butyrate moiety.

Rationale for Experimental Choices:

  • Deuterated solvent: This is necessary to avoid large solvent signals that would obscure the analyte signals.

  • High-field NMR: Higher field strength provides better signal dispersion, making it easier to identify and integrate impurity signals.

  • ¹H NMR: Proton NMR is generally the most sensitive and informative nucleus for routine purity assessment of organic molecules.

Data Interpretation and Comparison

The ultimate goal is to compare the purity of a test sample to a certified analytical standard. The following table illustrates how data from the different techniques can be presented and compared.

Analytical Method Parameter Certified Standard Test Sample A Test Sample B
GC-FID Purity (% Area)99.8%98.5%95.2%
Number of Impurities135
HPLC-UV Purity (% Area)99.7%98.2%94.8%
Impurity at RRT 1.2Not Detected0.3%1.1%
¹H NMR Purity (mol%)>99.5%~98%~95%
Observable ImpuritiesNo significant impuritiesSignals consistent with starting materialsSignals indicating degradation

Interpretation:

  • The certified standard shows high purity across all methods with minimal impurities.

  • Test Sample A shows a lower purity with a few detectable impurities.

  • Test Sample B exhibits significantly lower purity with multiple impurities, some of which may be degradation products as suggested by the NMR data.

Conclusion: A Holistic Approach to Purity Assessment

Benchmarking the purity of 3-phenylpropyl butyrate requires a comprehensive analytical strategy. No single method can provide a complete picture. By combining the high-resolution separation of chromatography (GC and HPLC) with the detailed structural information from spectroscopy (NMR), a robust and reliable purity assessment can be achieved. The protocols and rationales presented in this guide provide a framework for developing and validating methods that ensure the quality and integrity of 3-phenylpropyl butyrate for any research or development application. Adherence to established guidelines from regulatory bodies like the ICH and pharmacopeias is paramount for ensuring the trustworthiness and scientific validity of the results.[8][9][10]

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ICH. (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. [Link]

  • BioPharm International. (2003). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. [Link]

  • EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Decoding the Properties: A Deep Dive into 3-Phenylpropyl Isobutyrate. [Link]

  • The Good Scents Company. (n.d.). 3-phenyl propyl butyrate. [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]

  • The Good Scents Company. (n.d.). 3-phenyl propyl isobutyrate. [Link]

  • uspbpep.com. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • European Medicines Agency. (2022). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph. [Link]

  • Scribd. (n.d.). Impurity Control in European Pharmacopoeia. [Link]

  • Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • PharmTech. (2010). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • NIST. (n.d.). Butanoic acid, 3-phenylpropyl ester. [Link]

  • European Medicines Agency. (n.d.). View Source. [Link]

  • AIST. (2015). 1 H NMR SDBS-HR2014-02969NS. [Link]

  • gsrs. (n.d.). 3-PHENYLPROPYL N-BUTYRATE. [Link]

  • Flavor Extract Manufacturers Association (FEMA). (n.d.). 2893 3-phenylpropyl isobutyrate. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2024). The optimization and validation of a gas chromatography-mass spectrometry method to analyze the concentration of acetate, propionate and butyrate in human plasma or serum. [Link]

  • PubMed. (2004). Determination of Tributyrin and Its Metabolite Butyrate in Wistar Rat Plasma Samples by Gas chromatography/mass Spectrometry. [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. [Link]

  • Aurigene Pharmaceutical Services. (n.d.). A SIMPLE RP-HPLC METHOD DEVELOPMENT AND VERIFICATION FOR THE QUANTITATIVE ESTIMATION OF SODIUM BUTYRATE IN TABLETS. [Link]

  • Chromatography Forum. (2013). Butyrate analysis GC/MS. [Link]

  • Organic Syntheses. (n.d.). γ-PHENYLBUTYRIC ACID. [Link]

  • PubMed. (2011). Fragrance material review on 3-phenylpropyl isobutyrate. [Link]

Sources

Comparative

comparative analysis of 3-phenylpropyl butyrate across different yeast strains

An objective, data-driven evaluation of biocatalytic platforms is essential for scaling the production of high-value flavor and fragrance compounds. As a Senior Application Scientist, I have structured this guide to crit...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven evaluation of biocatalytic platforms is essential for scaling the production of high-value flavor and fragrance compounds. As a Senior Application Scientist, I have structured this guide to critically compare the biosynthesis of 3-phenylpropyl butyrate across leading industrial yeast strains, benchmarking them against traditional chemical synthesis.

Introduction & Regulatory Context

(CAS No. 7402-29-1, Flavis No. 09.690) is a premium ester characterized by its sweet, fruity, and warm balsamic notes, widely utilized in food and cosmetic formulations[1]. Historically, its production relied on Fischer esterification—a process requiring harsh acid catalysts that strips the final product of its highly desirable "natural" regulatory label.

Transitioning to yeast-mediated biocatalysis offers a green, label-friendly alternative. However, the thermodynamic reality of esterification in aqueous biological systems presents significant challenges. This guide analyzes how different yeast platforms overcome these thermodynamic hurdles to produce 3-phenylpropyl butyrate.

Mechanistic Pathways & Strain Selection

The biosynthesis of 3-phenylpropyl butyrate relies on the condensation of 3-phenyl-1-propanol and butyric acid (or butyryl-CoA). The choice of yeast platform fundamentally alters the reaction equilibrium, tolerance, and ultimate yield:

  • Saccharomyces cerevisiae (Whole-Cell) : The traditional workhorse utilizes native ethanol hexanoyl transferases (Eht1/Eeb1). While excellent for in situ flavor generation during beverage fermentation, its performance for targeted high-titer ester production is poor. The high water activity in standard fermentations drives the equilibrium toward ester hydrolysis rather than synthesis.

  • Yarrowia lipolytica (Engineered Whole-Cell) : An oleaginous yeast with a naturally high flux through lipid and acyl-CoA pools. By overexpressing native lipases (e.g., Lip2p) and knocking out beta-oxidation degradation pathways, it serves as a robust whole-cell factory, offering moderate conversion rates and better lipophilic product tolerance.

  • Candida antarctica (Immobilized CalB) : The undisputed gold standard for industrial esterification. Recent 2026 advancements demonstrate that integrating natural metal-based catalysts with on alkyl-functionalized silica nanoparticles creates a highly efficient chemoenzymatic cascade[2]. This tailored hydrophobic microenvironment shields the enzyme from aqueous hydrolysis, driving the reaction forward[2].

Pathway Sub1 3-Phenyl-1-propanol SC S. cerevisiae (Native Eht1/Eeb1) Sub1->SC YL Y. lipolytica (Engineered Lip2p) Sub1->YL CA C. antarctica (Immobilized CalB) Sub1->CA Sub2 Butyryl-CoA / Butyric Acid Sub2->SC Sub2->YL Sub2->CA Prod 3-Phenylpropyl Butyrate (Target Ester) SC->Prod Low Conversion (<10%) YL->Prod Moderate Conversion (~40%) CA->Prod High Conversion (>60%)

Figure 1: Comparative biocatalytic pathways for 3-phenylpropyl butyrate synthesis across yeasts.

Comparative Performance Analysis

To objectively evaluate these platforms, we must benchmark them against the traditional chemical alternative. The data below synthesizes the operational parameters and maximum established yields for 3-phenylpropyl butyrate production.

Production PlatformCatalyst TypeMax TiterConversion RateProduct TolerancePrimary Bottleneck
Chemical Synthesis (Baseline Alternative)Acid Catalyst (e.g., H₂SO₄)>100 g/L>90%Very HighNon-natural label, harsh downstream processing
S. cerevisiae Native Eht1/Eeb1<50 mg/L<10%LowHigh aqueous hydrolysis rate, product cytotoxicity
Y. lipolytica Engineered Lip2p~500 mg/L~40%ModerateComplex genetic engineering required
C. antarctica Immobilized CalB>4000 mg/L>60%High (in biphasic)Enzyme purification and immobilization costs

Note: Under optimized conditions, immobilized CalB systems can (>4.1 g/L) of 3-phenylpropyl butyrate while retaining 90% activity across multiple recycling cycles[2][3].

Experimental Methodology: Self-Validating Biphasic Esterification

Measuring ester production in purely aqueous systems is prone to severe artifacts due to product volatility, cellular toxicity, and thermodynamic hydrolysis. To generate reliable, reproducible data, I highly recommend utilizing an in situ product removal (ISPR) biphasic system.

The following protocol is engineered as a self-validating workflow to definitively quantify yeast-mediated esterification.

Workflow S1 1. Biocatalyst Preparation (Cell Culture / Enzyme Immobilization) S2 2. Substrate Feeding (Equimolar Alcohols & Acids) S1->S2 S3 3. Biphasic Biotransformation (Aqueous Medium + Dodecane Overlay) S2->S3 S4 4. Phase Separation & Extraction (Centrifugation & Organic Recovery) S3->S4 S5 5. GC-MS/FID Quantification (Internal Standard: Heptyl Acetate) S4->S5

Figure 2: Standardized biphasic experimental workflow for yeast-mediated esterification assays.

Step-by-Step Protocol:

  • Biocatalyst Preparation : Cultivate the chosen whole-cell yeast strain to the mid-exponential phase (OD₆₀₀ ~2.0) and wash twice with buffer. For C. antarctica, prepare immobilized CalB nanoparticles at a loading of 10 mg/mL.

  • Substrate Feeding : In a sealed 20 mL biotransformation vial, combine 50 mM 3-phenyl-1-propanol and 50 mM butyric acid in 10 mL of potassium phosphate buffer (50 mM, pH 7.0).

    • Causality: Equimolar feeding is critical. Excess unreacted butyric acid will rapidly lower the intracellular pH of whole-cell biocatalysts, collapsing the proton motive force and inducing premature cell death.

  • Biphasic Overlay : Add 2 mL of dodecane (or hexane) to the reaction mixture to create a two-phase system.

    • Causality: 3-Phenylpropyl butyrate is highly lipophilic and will partition into yeast cell membranes, causing toxicity. The dodecane acts as an organic sink, continuously extracting the product from the aqueous phase. According to Le Chatelier’s principle, this physical removal prevents equilibrium from stalling, driving the esterification reaction forward.

  • Incubation & Self-Validating Controls : Incubate at 30°C (for whole cells) or 40°C (for CalB) at 200 rpm for 24 hours.

    • Validation: You must run an abiotic control (buffer + substrates + dodecane without biocatalyst) to measure background chemical esterification, and a heat-killed cell control to account for passive substrate adsorption to the biomass.

  • Extraction & Quantification : Spike the organic phase with 1 mM heptyl acetate as an internal standard before phase separation. Centrifuge the vials at 5000 × g for 5 minutes to break any emulsions. Extract the upper dodecane layer and analyze via GC-MS/FID.

    • Causality: Adding the internal standard prior to extraction ensures that any volumetric losses (due to evaporation or pipetting errors during phase separation) do not skew the final quantitative yield calculations.

Conclusion

While Saccharomyces cerevisiae remains a viable platform for complex, low-titer flavor profiling in fermented goods, it is thermodynamically unsuited for high-yield ester production. For the targeted biosynthesis of 3-phenylpropyl butyrate, immobilized Candida antarctica lipase B (CalB) is the superior platform, offering unmatched stability, high conversion rates, and seamless integration into scalable chemoenzymatic cascades.

References

  • Wu, X., Hübner, R., & Wu, C. (2026). "Integrating Vitamin B12 with Immobilized Lipase for a Recyclable Chemoenzymatic Cascade". Advanced Synthesis & Catalysis.[Link]

  • European Commission. (2013). "Commission Implementing Regulation (EU) No 230/2013 on the withdrawal from the market of certain feed additives belonging to the group of flavouring and appetising substances". Official Journal of the European Union.[Link]

  • Song, M., & Chang, J.-H. (2022). "Thermally Stable and Reusable Ceramic Encapsulated and Cross-Linked CalB Enzyme Particles for Rapid Hydrolysis and Esterification". International Journal of Molecular Sciences, 23(5), 2459.[Link]

Sources

Safety & Regulatory Compliance

Safety

3-Phenylpropyl butyrate proper disposal procedures

Standard Operating Procedure: 3-Phenylpropyl Butyrate Disposal and Waste Management Executive Summary 3-Phenylpropyl butyrate (CAS 7402-29-1) is an organic ester frequently utilized in flavor and fragrance formulations,...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: 3-Phenylpropyl Butyrate Disposal and Waste Management

Executive Summary 3-Phenylpropyl butyrate (CAS 7402-29-1) is an organic ester frequently utilized in flavor and fragrance formulations, as well as in chemoenzymatic cascade reactions[1][2]. While it is generally evaluated as having no safety concern for specific consumer applications[2], in a laboratory setting, its disposal must strictly adhere to Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards[3]. Improper disposal of organic esters can lead to environmental contamination, non-compliance penalties, and hazardous chemical reactions if inadvertently mixed with incompatible waste streams[4].

This guide provides a comprehensive, self-validating protocol for the safe handling, segregation, and disposal of 3-Phenylpropyl butyrate, designed specifically for researchers, EHS professionals, and drug development scientists.

Chemical Profile & Waste Classification

Before initiating disposal, it is critical to understand the physicochemical properties that dictate the waste stream classification of 3-Phenylpropyl butyrate[1].

PropertySpecificationOperational Implication for Disposal
Chemical Name 3-Phenylpropyl butyrateMust be written in full on waste labels; no acronyms permitted[4].
CAS Number 7402-29-1Primary identifier for institutional waste profiling.
Chemical Formula C13H18O2Contains no halogens; dictates the incineration pathway[1].
Waste Stream Non-Halogenated OrganicMust be strictly segregated from chlorinated solvents[4].
Chemical Family EsterSusceptible to exothermic hydrolysis if mixed with strong acids/bases.

Mechanistic Justification for Waste Segregation

The fundamental rule of chemical waste management is strict segregation[4]. 3-Phenylpropyl butyrate must be routed exclusively into the Non-Halogenated Organic Waste stream.

  • The Causality of Segregation: Mixing an organic ester like 3-Phenylpropyl butyrate with halogenated waste (e.g., chloroform, dichloromethane) fundamentally alters the disposal mechanism. Halogenated waste requires specialized, high-temperature incineration to prevent the formation of highly toxic dioxins and furans. By keeping this ester in the non-halogenated stream, it can be sustainably repurposed via fuel blending, significantly reducing both environmental impact and disposal costs[3][4].

  • Chemical Compatibility: Esters can undergo hydrolysis when exposed to strong aqueous acids or bases, potentially generating heat and pressure in a sealed container. It must be stored compatibly, away from oxidizers and inorganic acids[4].

Step-by-Step Disposal Protocol

Phase 1: Point-of-Generation and SAA Storage
  • Container Selection: Utilize a high-density polyethylene (HDPE) or glass waste container.

    • Causality: These materials offer superior chemical resistance to organic esters, preventing long-term container degradation, leaching, and leaks[4].

  • Immediate Labeling: The moment the first drop of waste is added, attach a hazardous waste label. The label must explicitly state "Hazardous Waste," list the full chemical name ("3-Phenylpropyl butyrate" or "Non-Halogenated Organic Solvent Mixture containing 3-Phenylpropyl butyrate"), and indicate the primary hazard (e.g., Combustible/Irritant)[3][4].

  • Satellite Accumulation Area (SAA) Placement: Store the container in a designated SAA. The SAA must be at or near the point of generation and under the direct line-of-sight control of the operator[3].

  • Secondary Containment: Place the primary waste container inside a secondary containment bin (e.g., a chemically resistant tray) to capture any potential spills or leaks[4].

Phase 2: Transfer to Central Accumulation Area (CAA)
  • Volume and Time Triggers: An SAA may hold up to 55 gallons of hazardous waste. Once this limit is reached, the container must be dated and moved to the Central Accumulation Area (CAA) within three consecutive days[3].

  • CAA Storage Limits: Depending on your facility's EPA generator status, waste in the CAA can be stored for up to 90 days (Large Quantity Generator) or 180 days (Small Quantity Generator)[3].

    • Causality: Strict adherence to these timelines ensures compliance with federal RCRA regulations and prevents the degradation of older waste containers[3][5].

Phase 3: Final Disposal
  • Vendor Coordination: Coordinate with a certified hazardous waste disposal vendor. The vendor will transport the non-halogenated organic waste to a permitted Treatment, Storage, and Disposal Facility (TSDF)[5].

  • Destruction Method: The standard, EPA-approved destruction method for 3-Phenylpropyl butyrate is incineration or fuel blending, where the chemical's caloric value is recovered to power industrial kilns[3].

Spill Response & Emergency Handling

In the event of a localized spill of 3-Phenylpropyl butyrate during an experiment or transfer:

  • Isolate: Secure the area and ensure adequate laboratory ventilation (e.g., maximize fume hood flow).

  • Absorb: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or specialized chemical spill pads) to soak up the ester. Do not use combustible materials like paper towels or sawdust for large volumes.

  • Collect: Sweep the saturated absorbent into a compatible, sealable container using non-sparking tools.

  • Dispose: Label the container as "Hazardous Waste - Spill Debris (3-Phenylpropyl butyrate)" and manage it through the standard SAA to CAA workflow[3][4].

Waste Stream Decision Matrix

The following diagram illustrates the logical workflow for routing 3-Phenylpropyl butyrate to ensure regulatory compliance and cost-efficiency.

WasteWorkflow Start Waste Generation (3-Phenylpropyl butyrate) CheckHalogen Halogenated Solvents Present? Start->CheckHalogen Halogenated Halogenated Waste Stream (High Cost, Dioxin Risk) CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Stream (Preferred for Esters) CheckHalogen->NonHalogenated No SAA Satellite Accumulation Area (SAA) Max 55 Gallons NonHalogenated->SAA CAA Central Accumulation Area (CAA) Max 90-180 Days SAA->CAA Container Full or Time Limit Reached Disposal Incineration / Fuel Blending (EPA RCRA Compliant) CAA->Disposal Certified Vendor Pickup

Figure 1: Decision tree for the segregation and disposal of 3-Phenylpropyl butyrate waste.

References

  • MCF Environmental Services. "Proper Hazardous Waste Disposal in a Laboratory Setting."[Link]

  • Hazardous Waste Experts. "A Primer On Laboratory Waste Disposal." [Link]

  • University of Toronto Department of Chemistry. "Standard Operating Procedure: Hazardous Waste Storage and Disposal."[Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab." [Link]

  • American Chemical Society (ACS). "Regulation of Laboratory Waste."[Link]

  • International Organization of the Flavor Industry (IOFI) / JECFA. "Global Reference List of Chemically Defined Substances." [Link]

Sources

Handling

Personal protective equipment for handling 3-Phenylpropyl butyrate

As a Senior Application Scientist, I frequently encounter researchers who underestimate the logistical and safety requirements of handling specialized flavor and fragrance compounds like 3-Phenylpropyl butyrate (CAS 7402...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers who underestimate the logistical and safety requirements of handling specialized flavor and fragrance compounds like 3-Phenylpropyl butyrate (CAS 7402-29-1). While it is widely approved as a flavoring agent under European regulations (FL No. 09.690)[1], interacting with its concentrated, undiluted form in the laboratory presents specific physical and chemical challenges.

This guide is designed to provide a self-validating system for the safe handling of 3-Phenylpropyl butyrate, focusing on the causality behind PPE selection, state-change dynamics, and operational workflows.

Chemical Profile & Physical State Dynamics

Understanding the physical properties of 3-Phenylpropyl butyrate is the foundation of safe handling. The compound's transition states directly dictate how it must be manipulated on the bench.

Table 1: Key Physical Properties of 3-Phenylpropyl Butyrate

PropertyValueOperational Implication
CAS Number 7402-29-1Unique identifier for safety data retrieval.
Melting Point 31.00 °C (87.8 °F)Exists as a solid or supercooled liquid at room temperature.
Boiling Point 280.00 °CLow volatility at room temperature; minimal inhalation risk.
Flash Point 118.33 °C (245.00 °F)Combustible; must be kept away from open flames or high heat.
Appearance Colorless to pale yellowVisual indicator of purity and physical state.

(Quantitative data sourced from 2[2])

Causality Insight: The melting point of 31.00 °C is the most critical operational variable[2]. In a standard climate-controlled laboratory (20–25 °C), the compound will often present as a waxy solid. Attempting to mechanically force, chip, or scoop the solid can lead to sudden yielding, resulting in spills, aerosolization, or inaccurate gravimetric measurements. Therefore, controlled liquefaction is a strict prerequisite for handling.

Personal Protective Equipment (PPE) Matrix

Because 3-Phenylpropyl butyrate is an organic ester, it acts as a mild defatting agent on human skin and can cause ocular irritation upon contact[3]. The following PPE must be donned prior to any handling:

  • Hand Protection: Nitrile gloves (minimum 4 mil thickness) are required. Why? Esters can permeate certain polymers, but for incidental contact during transfer, nitrile provides an adequate barrier. If extensive, prolonged contact is anticipated, butyl rubber gloves offer superior resistance against esters.

  • Eye Protection: ANSI Z87.1-compliant chemical splash goggles. Why? When the compound is warmed to its liquid state for transfer, the risk of splashing increases. Standard safety glasses with side shields are insufficient for liquid chemical transfers.

  • Body Protection: A standard knee-length, flame-resistant lab coat and closed-toe, non-porous shoes.

  • Respiratory Protection: Routine handling does not require a respirator due to its high boiling point (280 °C) and low vapor pressure[2]. However, all transfers must be conducted inside a certified chemical fume hood to mitigate any aerosolized droplets.

Operational Workflows & Methodologies

Below is the step-by-step methodology for the safe preparation, transfer, and disposal of 3-Phenylpropyl butyrate.

G Start Assess Physical State (Solid < 31°C | Liquid > 31°C) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Ventilation Control) PPE->Hood Warm Gentle Warming (40°C Water Bath) Hood->Warm If solid at RT Dispense Volumetric/Gravimetric Dispensing Hood->Dispense If liquid at RT Warm->Dispense Waste Dispose as Non-Halogenated Organic Waste Dispense->Waste

Operational workflow for the safe handling, liquefaction, and disposal of 3-Phenylpropyl butyrate.

Protocol: Controlled Liquefaction and Transfer

Trustworthiness Check: This protocol ensures that the chemical is handled in a homogeneous state, preventing the contamination and physical hazards that occur when chipping at solid chemical blocks.

  • State Assessment: Inspect the reagent bottle. If the compound is solid or biphasic (slushy), proceed to Step 2. If fully liquid, proceed to Step 3.

  • Controlled Warming: Place the tightly sealed reagent bottle in a thermostatically controlled water bath set to 40 °C. Do not use a heat gun or hot plate. While the flash point is 118.33 °C[2], localized superheating can degrade the ester and create hazardous, combustible vapors. Wait 10-15 minutes until the solid is completely liquefied.

  • Fume Hood Transfer: Move the liquefied compound to a chemical fume hood with an active face velocity of 80-100 fpm.

  • Dispensing: Use a positive displacement pipette (ideal for viscous liquids) or a glass volumetric pipette to transfer the desired volume. Causality Note: Because it is an ester, avoid using standard polystyrene serological pipettes, which may degrade upon contact; use glass or chemical-resistant polypropylene.

  • Post-Transfer: Wipe the exterior of the reagent bottle with a lint-free wipe moistened with ethanol to dissolve any micro-spills before returning it to the storage cabinet.

Spill Response and Disposal Logistics

Spill Response: If a spill occurs, the immediate response depends entirely on the ambient temperature.

  • If spilled as a warm liquid: It will likely solidify rapidly upon contact with the cooler lab bench. Do not attempt to wipe it immediately with a paper towel, as this will simply smear the waxy ester over a larger surface area.

  • Containment: Allow the spill to solidify. Once solid, use a non-sparking plastic scraper to gently lift the waxy residue into a solid waste container.

  • Decontamination: Wash the affected area with a mild detergent and water, followed by an ethanol wipe to dissolve any remaining ester film.

Disposal Plan: 3-Phenylpropyl butyrate is an organic compound that is practically insoluble in water.

  • Never pour down the drain: Because it solidifies at 31 °C[2], it will instantly harden in the plumbing, causing severe blockages and environmental contamination.

  • Waste Segregation: Collect all unused chemical, contaminated wipes, and disposable pipette tips in a container designated strictly for Non-Halogenated Organic Waste .

  • Final Destruction: Ensure your facility's environmental health and safety (EHS) team routes this waste for high-temperature incineration, which safely breaks down the carbon-hydrogen-oxygen structure into CO₂ and water.

References

  • Title: 3-phenyl propyl butyrate, 7402-29-1 - The Good Scents Company Source: The Good Scents Company URL
  • Title: Chemical Substance Search - eChemPortal Source: eChemPortal URL
  • Title: REGULATION (EC)

Sources

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